Tipindole
Description
Properties
CAS No. |
7489-66-9 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3 |
InChI Key |
WNDHLINIYZAWCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |
Other CAS No. |
7489-66-9 |
Synonyms |
tipindole tipindole hydrochloride tipindole monohydrochloride typindol |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Approach of Tapentadol in Combating Neuropathic Pain: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of tapentadol, a centrally acting analgesic, with a specific focus on its efficacy in the management of neuropathic pain. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synergistic interplay of its dual pharmacological activities: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).
Executive Summary
Tapentadol represents a significant advancement in analgesic therapy, particularly for complex pain states such as neuropathic pain. Its unique molecular structure combines two distinct and complementary mechanisms in a single molecule.[1][2] This dual action allows for potent analgesia with a potentially more favorable side-effect profile compared to traditional opioids.[3] In neuropathic pain conditions, the contribution of norepinephrine reuptake inhibition appears to be particularly crucial, addressing the noradrenergic component of pain modulation that is often dysregulated in these states.[4][5]
Core Mechanism of Action: A Synergistic Duality
Tapentadol's analgesic efficacy stems from the synergistic interaction of two distinct mechanisms:
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, a key receptor in the endogenous pain control system. Activation of MORs in the brain and spinal cord inhibits the transmission of ascending pain signals. However, tapentadol's affinity for the MOR is moderate compared to classical opioids like morphine.
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also blocks the reuptake of norepinephrine in the central nervous system. This leads to increased synaptic concentrations of norepinephrine, which enhances the activity of descending inhibitory pain pathways. This noradrenergic modulation is a key factor in its efficacy against neuropathic pain.
The combination of these two mechanisms provides a synergistic effect on pain relief, where the whole is greater than the sum of its parts.
Quantitative Pharmacodynamics
The following tables summarize the key quantitative data regarding tapentadol's interaction with its primary targets and its effects in preclinical models of neuropathic pain.
Table 1: Receptor Binding and Transporter Inhibition
| Parameter | Species/System | Value | Reference |
| Ki (μ-Opioid Receptor) | Human (recombinant) | 0.16 µM | |
| Ki (Norepinephrine Transporter) | Rat (synaptosomes) | 0.48 µM | |
| IC50 (Norepinephrine Transporter) | Rat (Locus Coeruleus neurons) | 2.3 µM | |
| Intrinsic Efficacy (MOR) vs. DAMGO | Human (recombinant) | 0.05 ± 0.01 | |
| Intrinsic Efficacy (MOR) vs. Morphine | Human (recombinant) | Lower |
Table 2: Efficacy in Preclinical Neuropathic Pain Models
| Model | Species | Assay | Tapentadol Effect | Key Finding | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Von Frey Test | Antihypersensitive ED50: 1.9 mg/kg (i.v.) | Effect shifted 4.7-fold by yohimbine (α2 antagonist) and 2.7-fold by naloxone (MOR antagonist) | |
| Spinal Nerve Ligation (SNL) | Rat | In Vivo Spinal Microdialysis | Dose-dependent increase in spinal norepinephrine levels | Greater increase in norepinephrine in SNL rats compared to sham | |
| Chemotherapy-Induced Neuropathy | Human | DN4 Score | Reduction from 6.36 to 4.18 over 3 months | Effective in reducing neuropathic pain symptoms | |
| Diabetic Peripheral Neuropathy | Human | Conditioned Pain Modulation (CPM) | Significant activation of CPM vs. placebo | Demonstrates enhancement of descending pain inhibition |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical flow of tapentadol's mechanism of action.
Dual Mechanism of Action at the Synaptic Level
References
- 1. Pharmacological rationale for tapentadol therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of tapentadol on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Tapentadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of tapentadol hydrochloride, with a specific focus on its solubility and stability characteristics. The information presented herein is intended to support research, formulation development, and analytical method development for this centrally acting analgesic.
Physicochemical Properties of Tapentadol Hydrochloride
Tapentadol hydrochloride, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol monohydrochloride, is a white to off-white crystalline powder.[1] It is a dual-action analgesic that functions as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2][3] The hydrochloride salt is preferred for pharmaceutical formulations due to its enhanced aqueous solubility compared to the free base.
Table 1: General Physicochemical Properties of Tapentadol Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄ClNO | |
| Molecular Weight | 257.80 g/mol | |
| pKa | 9.34 (phenolic OH), 10.45 (tertiary amine) | |
| LogP (n-octanol/water) | 2.87 | |
| Melting Point | 204 to 210 °C | |
| Appearance | White to off-white crystalline powder |
Solubility Profile
Tapentadol hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Its solubility is notably pH-dependent.
Aqueous and pH-Dependent Solubility
Tapentadol hydrochloride is freely soluble in water. Its solubility is high in acidic conditions and decreases as the pH increases. This is attributed to the conversion of the hydrochloride salt to the less soluble free base form at higher pH values.
Table 2: Solubility of Tapentadol Hydrochloride in Aqueous Media
| Solvent/Medium | Solubility | Reference(s) |
| Water | Freely soluble | |
| 0.1 N HCl | Freely soluble (34 g/100 mL) | |
| Simulated Intestinal Fluid (SIF) | Freely soluble (35 g/100 mL) | |
| PBS (pH 7.2) | 10 mg/mL | |
| pH 7.63 | 5.8 g/100 mL | |
| pH 12.48 | 3.4 g/100 mL |
Solubility in Organic Solvents
Tapentadol hydrochloride exhibits solubility in a range of common organic solvents used in pharmaceutical processing and analysis.
Table 3: Solubility of Tapentadol Hydrochloride in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble (20 mg/mL) | |
| Methanol | Sparingly soluble | |
| 2-Propanol | Slightly soluble | |
| Acetone | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble |
Stability Profile
The stability of tapentadol hydrochloride has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. While some studies report the drug to be extremely stable, others indicate susceptibility to degradation under specific conditions.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Table 4: Summary of Forced Degradation Studies on Tapentadol Hydrochloride
| Stress Condition | Observations | Degradation (%) | Degradation Products | Reference(s) |
| Hydrolysis (Acidic) | Refluxing in 0.1N HCl at 85°C for 8h | No degradation | - | |
| Refluxing in 0.1M HCl at 80°C for 5h | 38.32% | Tap-Deg-1 (RT 2.412 min) | ||
| Hydrolysis (Basic) | Refluxing in 0.1N NaOH at 85°C for 8h | No degradation | - | |
| Refluxing in 1M NaOH at 80°C for 1h | 39.09% | Tap-Deg-2 (RT 9.585 min) | ||
| - | Degradation observed | - | ||
| Hydrolysis (Neutral) | Refluxing in water at 85°C for 8h | No degradation | - | |
| Refluxing in water at 80°C for 5h | No significant degradation | - | ||
| Oxidation | 3% H₂O₂ at 80°C for 1h | No degradation | - | |
| 3% H₂O₂ at 80°C for 1h | Significant degradation | Tap-Deg-3 (RT 5.733 min), Tap-Deg-4 (RT 6.030 min) | ||
| - | Susceptible to oxidative stress | Two major degradation products (DP-I and DP-II) | ||
| Thermal (Dry Heat) | 80°C for 7h | No degradation | - | |
| - | Stable | - | ||
| Photolytic | Exposure to sunlight for 5h | 43.06% | Tap-Deg-5 (RT 6.50 min) | |
| Solid and solution exposed to ICH light conditions | No degradation | - | ||
| - | Stable | - |
Note: Discrepancies in degradation results may be due to variations in experimental conditions such as temperature, duration of exposure, and concentration of reagents.
Formulation Stability
Studies on extended-release tablets of tapentadol hydrochloride have demonstrated good physical and chemical stability when stored at 40°C and 75% relative humidity for up to 6 months. An aqueous pharmaceutical composition for parenteral use is buffered to a pH of 4.0 to 6.0 to ensure stability.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The solubility of tapentadol hydrochloride can be determined using the conventional shake-flask method.
-
Preparation: An excess amount of tapentadol hydrochloride is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Analysis: The concentration of tapentadol hydrochloride in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.
-
Chromatographic System:
-
Column: A reversed-phase column, such as an Inertsil® C18 (250 mm x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and water (pH adjusted to 2.5 with formic acid) in a 35:65 v/v ratio, can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is suitable for quantification.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: A solution of tapentadol hydrochloride (e.g., 1 mg/mL) in 0.1N HCl is refluxed at a specified temperature (e.g., 85°C) for a set duration (e.g., 8 hours). The solution is then neutralized before analysis.
-
Base Hydrolysis: A solution of the drug in 0.1N NaOH is subjected to similar conditions as acid hydrolysis. The solution is neutralized prior to analysis.
-
Neutral Hydrolysis: The drug is refluxed in water under the same temperature and time conditions.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at an elevated temperature.
-
Thermal Degradation: The solid drug is exposed to dry heat in a hot air oven at a specific temperature and duration.
-
Photolytic Degradation: The solid drug or its solution is exposed to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.
-
-
Analysis: The stressed samples are diluted appropriately with the mobile phase and injected into the HPLC system. The peak areas of the intact drug and any degradation products are recorded to determine the extent of degradation.
Mechanism of Action and Associated Pathways
Tapentadol's analgesic effect is derived from a dual mechanism of action involving the μ-opioid receptor and the norepinephrine reuptake transporter.
References
Tapentadol's Modulation of the Noradrenaline Reuptake Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI). This guide provides a detailed technical overview of tapentadol's effects on the noradrenaline reuptake pathway, a critical component of its analgesic efficacy, particularly in neuropathic pain. We present quantitative data on its binding affinity and reuptake inhibition, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Tapentadol represents a significant advancement in pain management, offering a synergistic approach to analgesia by combining two distinct mechanisms in a single molecule.[1] While its opioid activity is well-understood, the contribution of its noradrenaline reuptake inhibition is crucial to its broad efficacy, especially in pain states with a neuropathic component.[2] By blocking the norepinephrine transporter (NET), tapentadol increases the concentration of noradrenaline in the synaptic cleft, particularly in the spinal cord.[1][3] This elevated noradrenaline level enhances the activation of descending inhibitory pain pathways, primarily through α2-adrenergic receptors, leading to a reduction in pain signaling.[4] This guide delves into the core aspects of tapentadol's interaction with the noradrenergic system.
Quantitative Pharmacological Data
The dual mechanism of tapentadol is reflected in its binding affinities and inhibitory concentrations at both the μ-opioid receptor and the norepinephrine transporter. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Transporter Inhibition of Tapentadol
| Target | Species | Assay Type | Parameter | Value | Reference |
| Human μ-opioid receptor (hMOR) | Human | Radioligand Binding Assay | Kᵢ | 0.16 µM | |
| Rat μ-opioid receptor | Rat | Radioligand Binding Assay | Kᵢ | 96 nM | |
| Human Norepinephrine Transporter (hNET) | Human | Recombinant cell-based assay | IC₅₀ | ~1 µM | |
| Rat Norepinephrine Transporter | Rat | Synaptosome uptake assay | IC₅₀ | ~1 µM |
Table 2: In Vivo Efficacy of Tapentadol in Preclinical Pain Models
| Pain Model | Species | Endpoint | Tapentadol ED₅₀ (i.v.) | Effect of Naloxone (MOR Antagonist) | Effect of Yohimbine (α₂-AR Antagonist) | Reference |
| Nociceptive Pain (Tail-flick test) | Rat | Antinociception | 3.3 mg/kg | 6.4-fold increase in ED₅₀ | 1.7-fold increase in ED₅₀ | |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Antihypersensitivity | 1.9 mg/kg | 2.7-fold increase in ED₅₀ | 4.7-fold increase in ED₅₀ |
Table 3: Effect of Tapentadol on Spinal Noradrenaline Levels
| Species | Administration Route | Tapentadol Dose | Maximum Increase in Spinal NA | Time to Maximum Increase | Reference |
| Rat | Intraperitoneal | 10 mg/kg | 182 ± 32% of baseline | 60 minutes | |
| Rat | Intraperitoneal | 4.64 - 21.5 mg/kg | Dose-dependent increase | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the noradrenergic effects of tapentadol.
In Vitro Noradrenaline Reuptake Inhibition Assay
This assay quantifies the ability of tapentadol to inhibit the uptake of noradrenaline into cells expressing the norepinephrine transporter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Norepinephrine.
-
Assay Buffer: Krebs-Henseleit buffer (KHB).
-
Procedure:
-
HEK293-hNET cells are cultured to confluence in appropriate multi-well plates.
-
Cells are washed with KHB.
-
Cells are pre-incubated with varying concentrations of tapentadol or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
[³H]Norepinephrine is added to each well to initiate the uptake reaction.
-
Incubation is carried out for a short period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of tapentadol that inhibits 50% of the specific [³H]norepinephrine uptake (IC₅₀) is calculated.
-
In Vivo Microdialysis for Spinal Noradrenaline Measurement
This technique allows for the in vivo measurement of extracellular noradrenaline levels in the spinal cord of freely moving animals following tapentadol administration.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted to target the dorsal horn of the spinal cord.
-
Animals are allowed to recover for a post-operative period.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal noradrenaline levels.
-
Tapentadol (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.
-
Dialysate samples are continuously collected for several hours post-administration.
-
Noradrenaline concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Von Frey Test for Mechanical Allodynia
This behavioral test is used to assess mechanical sensitivity in rodent models of neuropathic pain.
-
Animal Model: Rats with spinal nerve ligation (SNL) to induce neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.
-
Procedure (Up-Down Method):
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied to the plantar surface of the hind paw.
-
The test begins with a filament in the middle of the force range.
-
A positive response is defined as a sharp withdrawal of the paw.
-
If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
Tapentadol or vehicle is administered, and the test is repeated at various time points to determine the drug's effect on the withdrawal threshold.
-
Signaling Pathways and Visualizations
Tapentadol's inhibition of noradrenaline reuptake leads to the activation of α2-adrenergic receptors on presynaptic and postsynaptic neurons in the spinal dorsal horn. This activation triggers intracellular signaling cascades that ultimately reduce neuronal excitability and nociceptive transmission.
Noradrenaline Reuptake Inhibition at the Synapse
Caption: Tapentadol inhibits the norepinephrine transporter (NET), increasing synaptic noradrenaline.
Alpha-2 Adrenergic Receptor Downstream Signaling
Caption: α2-adrenergic receptor activation leads to reduced neuronal excitability.
Experimental Workflow for Assessing Tapentadol's Analgesic Effect
Caption: Workflow for evaluating the antihyperalgesic effect of tapentadol.
Conclusion
Tapentadol's dual mechanism of action, particularly its inhibition of noradrenaline reuptake, provides a compelling therapeutic strategy for the management of moderate to severe pain. The synergistic interplay between MOR agonism and NRI contributes to its robust analgesic profile and may offer advantages in terms of tolerability compared to traditional opioids. The quantitative data and experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of tapentadol's pharmacology. Further research into the specific contributions of the noradrenergic system to its clinical efficacy will continue to inform the development of novel analgesics with improved therapeutic profiles.
References
- 1. Mechanistic evaluation of tapentadol in reducing the pain perception using in-vivo brain and spinal cord microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 3. Tapentadol increases levels of noradrenaline in the rat spinal cord as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Pharmacokinetics of Tapentadol in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This unique profile provides efficacy against both nociceptive and neuropathic pain. Understanding the pharmacokinetic (PK) properties of tapentadol in preclinical animal models is crucial for the non-clinical development of this compound and for translating findings to human clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tapentadol in key preclinical species, including rats, dogs, mice, and non-human primates. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of tapentadol has been characterized in several preclinical species. The following tables summarize the key PK parameters following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Tapentadol after Intravenous (IV) Administration
| Species | Dose (mg/kg) | T½ (h) | C₀/Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) |
| Rat | 10 | 1.1 ± 0.2 | 2680 ± 340 | 1860 ± 190 | 10.4 ± 1.1 | 5.4 ± 0.6 |
| Dog | 2 | 1.1 ± 0.2 | - | 1140 ± 240 | 9.0 ± 2.0 | 1.8 ± 0.4 |
T½: Half-life; C₀/Cmax: Initial/Maximum concentration; AUC₀-∞: Area under the concentration-time curve from time zero to infinity; Vd: Volume of distribution; CL: Clearance. Data are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of Tapentadol after Oral (PO) Administration
| Species | Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | F (%) |
| Rat | 10 | 1.3 ± 0.2 | 0.5 ± 0.2 | 160 ± 50 | 340 ± 70 | 9[1] |
| Dog | 10 | 3.5 (2.7-4.5) | 2.7 ± 0.9 | 10.2 ± 1.8 | 62.6 ± 8.6 | 1-4.4[1][2] |
| 20 | 3.7 (3.1-4.0) | 2.4 ± 1.2 | 19.7 ± 5.5 | 121 ± 22.5 | - | |
| 30 | 3.7 (2.8-6.5) | 3.5 ± 1.2 | 31 ± 7.5 | 225 ± 36 | - | |
| Mouse | 10 (i.p.) | - | - | - | - | - |
| Non-human Primates | - | - | - | - | - | - |
T½: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC₀-∞: Area under the concentration-time curve from time zero to infinity; F: Bioavailability. Data are presented as mean ± SD or range. i.p.: intraperitoneal. Note: Data for mice and non-human primates are currently unavailable in the public domain.
Absorption
Following oral administration, tapentadol is rapidly absorbed in both rats and dogs.[1] In rats, the time to reach maximum plasma concentration (Tmax) is approximately 0.5 hours.[1] In dogs, Tmax ranges from 2.4 to 3.5 hours, depending on the dose. Despite rapid absorption, the oral bioavailability of tapentadol is low in preclinical species, reported as 9% in rats and ranging from 1% to 4.4% in dogs. This is primarily due to a significant first-pass metabolism effect.
Distribution
Tapentadol exhibits extensive tissue distribution. The volume of distribution (Vd) following intravenous administration is approximately 10.4 L/kg in rats and 9.0 L/kg in dogs, indicating that the drug is widely distributed into tissues. Plasma protein binding of tapentadol is low, at approximately 20% across species, suggesting that a large fraction of the drug is in its unbound, active form.
Metabolism
The metabolism of tapentadol is extensive and occurs primarily in the liver. The main metabolic pathways are Phase II conjugation reactions, with Phase I oxidative reactions playing a minor role.
The primary metabolic route is glucuronidation of the phenolic hydroxyl group to form tapentadol-O-glucuronide, which is an inactive metabolite. Sulfation of the phenolic hydroxyl group also occurs to a lesser extent.
Minor metabolic pathways involve cytochrome P450 (CYP) enzymes. N-demethylation to N-desmethyltapentadol is mediated by CYP2C9 and CYP2C19. Hydroxylation of the aromatic ring is a minor pathway mediated by CYP2D6. These phase I metabolites are subsequently conjugated before excretion. None of the metabolites of tapentadol are considered to contribute significantly to its analgesic activity.
References
A Technical Guide to the Synthesis and Chemical Properties of Tapentadol Hydrochloride
Introduction
Tapentadol hydrochloride is a centrally-acting synthetic analgesic agent utilized for the management of moderate to severe pain.[1][2] Chemically designated as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol monohydrochloride, it possesses a unique dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[3][4] This dual activity provides a broad spectrum of analgesia for various pain conditions while potentially offering a more favorable side-effect profile compared to traditional opioid analgesics.[4] This document provides an in-depth overview of its chemical properties, synthesis pathways, mechanism of action, and analytical protocols, intended for researchers and professionals in drug development.
Chemical and Physical Properties
Tapentadol hydrochloride is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-[(1R,2R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
| CAS Number | 175591-09-0 | |
| Molecular Formula | C₁₄H₂₄ClNO | |
| Molecular Weight | 257.80 g/mol | |
| Melting Point | 201-202 °C | |
| pKa | 9.34, 10.45 | |
| UV λmax | 271 nm (in Water:Methanol 50:50) | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 23.5 Ų |
Synthesis of Tapentadol Hydrochloride
The synthesis of Tapentadol hydrochloride is a multi-step process that requires precise control of stereochemistry to yield the desired (1R,2R) enantiomer. Various synthetic routes have been developed, often starting from precursors like m-methoxypropiophenone or 1-dimethylamino-2-methyl-3-pentanone. A common strategy involves a Mannich reaction, followed by stereoselective reduction or a Grignard reaction, and concluding with demethylation of the methoxy group and salification.
Caption: A generalized synthetic workflow for Tapentadol Hydrochloride.
Experimental Protocols for Synthesis
Protocol 1: Asymmetric Mannich Reaction
-
In a suitable reactor, dissolve m-methoxypropiophenone (1 eq), dimethylamine hydrochloride (1.5 eq), paraformaldehyde (1.1 eq), and a catalytic amount of 37% aqueous hydrochloric acid in ethanol.
-
Add L-Proline (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 16 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to alkaline using a concentrated ammonia solution.
-
Extract the product three times with dichloromethane.
-
Combine the organic layers, wash with dilute ammonia water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-3-dimethylamino-2-methyl-1-m-methoxyphenyl-1-propanone as an oil.
Protocol 2: Grignard Reaction and Intermediate Formation
-
Prepare a Grignard reagent by adding a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) to magnesium turnings in anhydrous THF.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour.
-
Cool the Grignard solution to 5-10°C.
-
Slowly add a solution of the chiral ketone intermediate (e.g., (S)-1-dimethylamino-2-methyl-3-pentanone) in THF while maintaining the temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Cool the mixture again to 5-10°C and quench the reaction by adding a saturated ammonium chloride solution.
-
Dilute with ethyl acetate and separate the organic layer. The intermediate alcohol is then typically carried forward to subsequent steps like reduction and demethylation.
Protocol 3: Demethylation and Salification
-
The advanced intermediate, (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride, is subjected to demethylation using a strong acid like hydrobromic acid to yield the phenolic group of Tapentadol free base.
-
The resulting Tapentadol free base is dissolved in a mixture of 2-butanone and water at 70-75°C.
-
An appropriate source of hydrochloric acid (e.g., isopropanolic HCl or trimethylchlorosilane/water) is added.
-
The solution is stirred, and additional 2-butanone may be added slowly.
-
Cool the mixture to 0-5°C to induce crystallization.
-
Filter the precipitated solid, wash with cold 2-butanone, and dry to obtain Tapentadol hydrochloride.
Mechanism of Action
Tapentadol's analgesic efficacy stems from its synergistic, dual-mode activity on the central nervous system. It combines the properties of a traditional opioid with those of an antidepressant, targeting pain through two distinct but complementary signaling pathways.
-
μ-Opioid Receptor (MOR) Agonism : Tapentadol binds to and activates μ-opioid receptors located in the brain and spinal cord. This activation mimics the effect of endogenous opioids, leading to an inhibition of ascending pain signal transmission and a reduced perception of pain.
-
Norepinephrine Reuptake Inhibition (NRI) : Tapentadol also blocks the reuptake of norepinephrine at neuronal synapses. This action increases the concentration of norepinephrine in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways. This component is particularly effective for managing neuropathic pain.
Caption: Signaling pathways for Tapentadol's dual analgesic action.
Analytical and Quality Control Protocols
Accurate and precise analytical methods are essential for the quantification of Tapentadol hydrochloride in bulk drug substance and finished pharmaceutical products.
Caption: A typical workflow for the analysis of Tapentadol HCl.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method provides excellent specificity and accuracy for the determination of Tapentadol HCl.
Experimental Protocol
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a PDA detector.
-
Standard Preparation : Prepare a stock solution of Tapentadol HCl in a suitable diluent. Create a series of calibration standards by serial dilution (e.g., 10-200 µg/mL).
-
Sample Preparation : For formulations, accurately weigh and powder tablets. Dissolve an amount equivalent to a target concentration in the diluent, sonicate, and filter through a 0.45 µm membrane filter.
-
Chromatographic Conditions :
Parameter Condition Column Symmetry C18 (150 x 4.6 mm, 3.5 µm) Mobile Phase 0.1% Orthophosphoric Acid in Water : Acetonitrile (30:70 v/v) Flow Rate 1.0 mL/min Detection Wavelength 219 nm | Injection Volume | 10 µL |
-
Analysis : Inject the standard and sample solutions. The retention time for Tapentadol HCl is approximately 3.75 minutes. Quantify the sample concentration by comparing its peak area to the calibration curve generated from the standards. The method demonstrates linearity in the 10-200 µg/mL range with a correlation coefficient (r²) of 0.9991.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple and rapid alternative for quantification.
Experimental Protocol
-
Stationary Phase : Aluminum plates pre-coated with silica gel 60 F₂₅₄.
-
Mobile Phase : Butanol : Water : Glacial Acetic Acid (6:2:2 v/v/v).
-
Application : Apply standard and sample solutions as bands using a suitable applicator. The linear range is typically 200-600 ng per band.
-
Development : Develop the plate with the mobile phase in a saturated chamber.
-
Detection : Perform densitometric scanning at 254 nm.
-
Analysis : Compare the peak areas of the sample to those of the standards for quantification.
UV-Vis Spectrophotometry
For bulk drug analysis, a direct UV spectrophotometric method is viable.
Experimental Protocol
-
Solvent : A mixture of Water : Methanol (50:50 v/v).
-
Standard Preparation : Prepare a standard stock solution (e.g., 50 µg/mL) in the solvent.
-
Linearity : Prepare a series of concentrations (e.g., 40-60 µg/mL) to confirm Beer's law.
-
Measurement : Scan the solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is 271 nm.
-
Quantification : Measure the absorbance of the sample solution at 271 nm and calculate the concentration based on the calibration curve or a standard solution. The method is linear over a concentration range of approximately 42.85–61.15 µg/mL.
References
Investigating the Dual Agonist Activity of Tapentadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapentadol is a centrally acting analgesic with a unique dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) within a single molecule.[1][2][3] This synergistic action provides effective analgesia for both nociceptive and neuropathic pain, potentially with an improved side-effect profile compared to traditional opioids.[4][5] This technical guide provides an in-depth exploration of the core pharmacological principles of Tapentadol, focusing on its dual agonist activity. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways to support further research and development in the field of pain management.
Mechanism of Action: A Dual Approach to Analgesia
Tapentadol's analgesic efficacy stems from its ability to simultaneously target two distinct pathways involved in pain modulation:
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). Activation of MORs leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. However, Tapentadol exhibits a lower binding affinity and intrinsic efficacy at the MOR compared to classical opioids like morphine.
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also blocks the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine in the CNS. This enhancement of noradrenergic signaling activates descending inhibitory pain pathways, contributing significantly to its analgesic effect, particularly in neuropathic pain states.
This dual mechanism is believed to act synergistically, allowing for potent analgesia with a potentially reduced "μ-load," which may contribute to a more favorable side-effect profile, particularly concerning gastrointestinal issues, compared to equianalgesic doses of conventional opioids.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define Tapentadol's interaction with its primary targets.
Table 1: μ-Opioid Receptor (MOR) Binding Affinity and Potency of Tapentadol
| Parameter | Species | System | Value | Reference |
| Ki (nM) | Human | Recombinant hMOR | 160 | |
| Rat | Brain Membranes | 96 | ||
| EC50 (nM) | Human | Recombinant hMOR ([35S]GTPγS) | 670 | |
| Rat | Locus Coeruleus Neurons (KIR Current) | 1800 | ||
| Intrinsic Efficacy | Human | AtT20 cells (GIRK channel activation) | 0.05 ± 0.01 (relative to DAMGO) |
Table 2: Norepinephrine Transporter (NET) Inhibition by Tapentadol
| Parameter | Species | System | Value | Reference |
| Ki (µM) | Rat | Synaptosomes | 0.48 | |
| Human | Recombinant hNET | 8.80 | ||
| EC50 (µM) | Rat | Locus Coeruleus Neurons (NAT inhibition) | 2.3 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the dual agonist activity of Tapentadol.
μ-Opioid Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Tapentadol for the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).
-
Test Compound: Tapentadol hydrochloride.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer or varying concentrations of Tapentadol.
-
25 µL of [³H]-DAMGO at a concentration near its Kd.
-
50 µL of the membrane suspension.
-
For non-specific binding, add 10 µM Naloxone instead of Tapentadol.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Tapentadol concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Tapentadol that inhibits 50% of specific [³H]-DAMGO binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of Tapentadol to activate G-proteins coupled to the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cells expressing the μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Tapentadol hydrochloride.
-
Positive Control: DAMGO (a full MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP Solution: 10 µM GDP in assay buffer.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Scintillation Cocktail, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of assay buffer or varying concentrations of Tapentadol or DAMGO.
-
25 µL of the membrane suspension.
-
25 µL of GDP solution.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration as described previously.
-
Scintillation Counting: Measure the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other measurements.
-
Plot the specific binding (stimulated [³⁵S]GTPγS binding) against the logarithm of the Tapentadol concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve. Efficacy can be expressed relative to a full agonist like DAMGO.
-
Norepinephrine Reuptake Inhibition Assay (Synaptosomal Uptake)
This protocol details a method to assess the inhibitory effect of Tapentadol on norepinephrine reuptake using isolated nerve terminals (synaptosomes).
Materials:
-
Tissue Source: Rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: Tapentadol hydrochloride.
-
Uptake Inhibitor Control: Desipramine (a selective NET inhibitor).
-
Homogenization Buffer: 0.32 M Sucrose solution.
-
Krebs-Ringer-HEPES (KRH) Buffer: Containing appropriate salts, glucose, and pargyline (to inhibit monoamine oxidase).
-
Scintillation Cocktail, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Tapentadol or desipramine for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Norepinephrine (final concentration in the low nM range).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.
-
-
Scintillation Counting:
-
Measure the radioactivity retained on the filters.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the Tapentadol concentration.
-
Calculate the IC₅₀ value for norepinephrine reuptake inhibition.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Tapentadol's dual mechanism of action.
Caption: MOR Signaling Pathway.
Caption: NRI Signaling Pathway.
Caption: Radioligand Binding Workflow.
Caption: Dual Action Logical Relationship.
Conclusion
Tapentadol's dual mechanism of action, encompassing both MOR agonism and NRI, represents a significant advancement in analgesic therapy. The synergistic interplay between these two pathways provides a broad spectrum of activity against different pain types while potentially mitigating some of the undesirable side effects associated with traditional opioid agonists. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and build upon the unique pharmacological profile of Tapentadol and similar dual-acting molecules. A thorough understanding of these core principles is essential for the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
Tapentadol's Role in Modulating Central Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Central sensitization, a state of heightened neuronal excitability within the central nervous system, is a key mechanism underlying the transition from acute to chronic pain and the maintenance of chronic pain states. Tapentadol, a centrally acting analgesic with a dual mechanism of action, represents a significant therapeutic agent in the management of pain conditions where central sensitization is a prominent feature. This technical guide provides an in-depth analysis of tapentadol's pharmacological profile, its modulatory effects on central sensitization, and the experimental evidence supporting its clinical utility. Through a detailed examination of preclinical and clinical data, this document elucidates the synergistic interplay between its two primary mechanisms: µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).
Introduction: The Challenge of Central Sensitization
Central sensitization is characterized by an amplification of pain signaling within the spinal cord and brain, leading to hypersensitivity to both noxious and non-noxious stimuli. Key features include allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated pain response to a noxious stimulus). This phenomenon results from neuroplastic changes in the dorsal horn of the spinal cord, involving increased neuronal excitability, enhanced synaptic efficacy, and reduced inhibitory tone. The development and maintenance of central sensitization involve a complex interplay of neurotransmitters, including glutamate and substance P, and the activation of intracellular signaling cascades.
Tapentadol: A Dual Mechanism of Action
Tapentadol is a novel analgesic that uniquely combines two distinct but complementary mechanisms of action in a single molecule.[1]
-
µ-Opioid Receptor (MOR) Agonism: Tapentadol is an agonist at the µ-opioid receptor, the primary target for traditional opioid analgesics like morphine. Activation of MORs on presynaptic terminals of primary afferent neurons in the dorsal horn inhibits the release of excitatory neurotransmitters such as glutamate and substance P. Postsynaptically, MOR activation hyperpolarizes dorsal horn neurons, reducing their excitability.
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine in the central nervous system. This increases the concentration of norepinephrine in the synaptic cleft, particularly in the spinal cord, where it can act on α2-adrenergic receptors.[2][3] The activation of these receptors on both presynaptic and postsynaptic neurons contributes to analgesia by reducing neurotransmitter release and hyperpolarizing neuronal membranes.
The synergistic interaction between these two mechanisms allows for a potent analgesic effect with a potentially more favorable side-effect profile compared to classical opioids.[1]
Quantitative Pharmacology of Tapentadol
The following tables summarize the binding affinities and analgesic potency of tapentadol from various preclinical studies.
Table 1: Receptor and Transporter Binding Affinities (Ki values) of Tapentadol
| Target | Species | Preparation | Ki (µM) | Reference |
| µ-Opioid Receptor (MOR) | Rat | Brain homogenate | 0.096 | [4] |
| µ-Opioid Receptor (MOR) | Human (recombinant) | Cell membranes | 0.16 | |
| δ-Opioid Receptor (DOR) | Rat | Brain homogenate | 0.97 | |
| κ-Opioid Receptor (KOR) | Rat | Brain homogenate | 0.91 | |
| Norepinephrine Transporter (NET) | Rat | Synaptosomes | 0.48 | |
| Serotonin Transporter (SERT) | Rat | Synaptosomes | 2.37 |
Table 2: Analgesic Potency (ED50 values) of Tapentadol in Preclinical Models of Pain
| Pain Model | Species | Route of Administration | Endpoint | ED50 (mg/kg) | Reference |
| Formalin Test (Phase II) | Rat | i.p. | Reduction in flinching | 9.7 | |
| Formalin Test (Phase II) | Mouse | i.p. | Reduction in licking/biting | 11.3 | |
| Carrageenan-induced Hyperalgesia | Rat | i.v. | Paw pressure threshold | 1.9 | |
| CFA-induced Tactile Hyperalgesia | Rat | i.p. | Paw withdrawal threshold | 9.8 | |
| Chronic Constriction Injury (CCI) | Mouse | i.p. | Reversal of cold allodynia | 13 | |
| Diabetic Neuropathy (Hot Plate) | Mouse | i.p. | Increased latency | 0.27 |
Modulation of Central Sensitization: Preclinical Evidence
Preclinical studies provide direct evidence for tapentadol's ability to modulate neuronal processes associated with central sensitization.
Table 3: Effects of Tapentadol on Neuronal Activity in the Spinal Dorsal Horn
| Animal Model | Stimulus | Tapentadol Dose (mg/kg) | Effect | Reference |
| Spinal Nerve Ligation (SNL) | Brush, Punctate Mechanical, Thermal | 1 and 5 (systemic) | Dose-dependent reduction in evoked responses | |
| Cancer-induced Bone Pain | Mechanical, Thermal, Electrical | Not specified | Marked inhibition of neuronal activity |
Detailed Experimental Protocols
4.1.1. Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce a state of neuropathic pain characterized by allodynia and hyperalgesia, mimicking features of central sensitization.
-
Procedure: Adult male Sprague-Dawley rats are anesthetized. The L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.
-
Assessment: Electrophysiological recordings from wide-dynamic-range (WDR) neurons in the dorsal horn of the spinal cord are performed in response to various stimuli (e.g., von Frey filaments for mechanical sensitivity, radiant heat for thermal sensitivity).
-
Drug Administration: Tapentadol is administered systemically (e.g., intravenously) at various doses to assess its effect on the evoked neuronal responses.
4.1.2. Carrageenan-Induced Inflammatory Pain Model in Rats
-
Objective: To induce an acute inflammatory state leading to hyperalgesia, a model that involves components of central sensitization.
-
Procedure: A solution of lambda-carrageenan (e.g., 2% in saline) is injected into the plantar surface of the rat's hind paw.
-
Assessment: Mechanical hyperalgesia is measured using a paw-pressure test, where an increasing force is applied to the paw until a withdrawal response is elicited.
-
Drug Administration: Tapentadol is administered (e.g., intravenously or intraperitoneally) prior to or after the carrageenan injection to evaluate its anti-hyperalgesic effects.
Modulation of Central Sensitization: Clinical Evidence
Clinical studies in humans have utilized quantitative sensory testing (QST) and other neurophysiological measures to assess tapentadol's impact on central sensitization.
Table 4: Effects of Tapentadol on Measures of Central Sensitization in Humans
| Population | Measure | Tapentadol Dose | Effect | Reference |
| Healthy Volunteers | Nociceptive Withdrawal Reflex (NWR) | 50 mg ER BID for 14 days | Decreased odds of eliciting NWR | |
| Patients with Diabetic Polyneuropathy | Conditioned Pain Modulation (CPM) | 433 mg/day (average) SR for 4 weeks | Significantly activated CPM | |
| Healthy Volunteers | Conditioned Pain Modulation (CPM) | 100 mg IR (single dose) | No significant effect compared to placebo |
Detailed Experimental Protocols
5.1.1. Quantitative Sensory Testing (QST)
-
Objective: To quantitatively assess the perception of various sensory stimuli, providing insights into the functioning of the somatosensory system and the presence of central sensitization.
-
Protocol: A standardized battery of tests is employed, which may include:
-
Thermal Thresholds: Determination of warm and cold detection thresholds, as well as heat and cold pain thresholds using a thermal sensory analyzer.
-
Mechanical Thresholds: Measurement of detection thresholds to light touch using von Frey filaments and mechanical pain thresholds using pinprick stimuli.
-
Temporal Summation (Wind-up): Assessment of the increase in pain perception in response to repetitive noxious stimuli.
-
-
Application in Tapentadol Studies: QST is used to measure changes in sensory thresholds and pain perception before and after tapentadol administration to evaluate its modulatory effects on central sensitization.
5.1.2. Conditioned Pain Modulation (CPM)
-
Objective: To assess the efficiency of the endogenous descending pain inhibitory pathways.
-
Procedure: A "test stimulus" (e.g., pressure pain threshold) is applied before and during a "conditioning stimulus" (e.g., immersion of the contralateral hand in cold water). In individuals with intact descending inhibition, the pain perception of the test stimulus is reduced during the conditioning stimulus.
-
Application in Tapentadol Studies: CPM is measured in patients before and after a course of tapentadol treatment to determine if the drug enhances endogenous pain inhibition.
Signaling Pathways and Mechanisms of Action
The dual mechanism of tapentadol converges on the modulation of neuronal activity in the dorsal horn of the spinal cord, a key site for the processing of pain signals and the development of central sensitization.
References
- 1. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of tapentadol on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Beyond the Primary Target: An In-depth Technical Guide to the Non-μ-Opioid Molecular Interactions of Tapentadol
For Researchers, Scientists, and Drug Development Professionals
Tapentadol, a centrally acting analgesic, is primarily recognized for its agonistic activity at the μ-opioid receptor (MOR). However, a significant component of its analgesic efficacy, particularly in neuropathic pain states, is attributed to its interactions with molecular targets beyond the MOR. This technical guide provides a comprehensive overview of these non-μ-opioid targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of Tapentadol's Non-μ-Opioid Receptor Interactions
Tapentadol's pharmacological profile is distinguished by its dual mechanism of action. Beyond its effects as a MOR agonist, it notably inhibits the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT). The binding affinities of tapentadol for these and other non-μ-opioid targets have been quantified through various in vitro studies. The following table summarizes the key quantitative data, providing a comparative view of tapentadol's interaction with these targets.
| Target | Species | Assay Type | Ki (μM) | Reference |
| Norepinephrine Transporter (NET) | Rat (synaptosomes) | [³H]-Nisoxetine displacement | 0.48 | [1] |
| Human (recombinant) | Radioligand binding | 8.80 | [1] | |
| Serotonin Transporter (SERT) | Rat (synaptosomes) | [³H]-Citalopram displacement | 2.37 | [1] |
| Human (recombinant) | Radioligand binding | 5.28 | [1] | |
| Delta-Opioid Receptor (DOR) | Rat (brain homogenate) | Radioligand binding | 0.97 | [1] |
| Kappa-Opioid Receptor (KOR) | Rat (brain homogenate) | Radioligand binding | 0.91 | |
| Muscarinic M1 Receptor | Rat | Radioligand binding | 0.47 |
Experimental Protocols
The quantitative data presented above were primarily generated using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays. Understanding the methodologies of these experiments is crucial for interpreting the data and for designing future studies.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Tapentadol for the delta-opioid receptor (DOR), kappa-opioid receptor (KOR), and muscarinic M1 receptor.
Materials:
-
Tissue homogenates (e.g., rat brain) or cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Tapentadol hydrochloride.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of the radioligand, a fixed amount of the membrane preparation, and varying concentrations of unlabeled Tapentadol. Control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are also prepared.
-
Incubation: The tubes are incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Tapentadol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes).
Objective: To determine the potency of Tapentadol in inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT).
Materials:
-
Brain tissue from the relevant region (e.g., hypothalamus for NE, brainstem for 5-HT).
-
Sucrose solution for homogenization.
-
Physiological buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT).
-
Tapentadol hydrochloride.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome Preparation: The brain tissue is homogenized in an ice-cold sucrose solution and then subjected to differential centrifugation to isolate the synaptosomes.
-
Assay Setup: Synaptosomes are pre-incubated in physiological buffer at 37°C. A series of tubes are prepared containing the synaptosome suspension and varying concentrations of Tapentadol.
-
Uptake Initiation: The radiolabeled neurotransmitter is added to each tube to initiate the uptake process.
-
Incubation: The tubes are incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition of neurotransmitter uptake by Tapentadol is calculated relative to the control (no drug). The concentration of Tapentadol that inhibits 50% of the uptake (IC50) is determined, and from this, the Ki value is calculated.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the non-μ-opioid actions of Tapentadol, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Signaling Pathway of Norepinephrine Reuptake Inhibition
Caption: Signaling cascade initiated by Tapentadol's inhibition of norepinephrine reuptake.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Experimental Workflow: Synaptosomal Uptake Assay
Caption: General workflow for a synaptosomal uptake assay.
Conclusion
The therapeutic efficacy of Tapentadol is not solely dependent on its interaction with the μ-opioid receptor. Its ability to inhibit the reuptake of norepinephrine, and to a lesser extent serotonin, contributes significantly to its analgesic properties, particularly in the management of neuropathic pain. This dual mechanism of action provides a unique pharmacological profile that differentiates it from traditional opioid analgesics. A thorough understanding of these non-μ-opioid molecular targets and their downstream signaling effects is essential for the continued development and optimized clinical application of this and future dual-acting analgesic compounds.
References
Preclinical Profile of Tapentadol in Chronic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Tapentadol in various animal models of chronic pain. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in pain research and drug development.
Tapentadol is a centrally acting analgesic with a dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition (NRI) in a single molecule.[1][2][3][4] This unique profile contributes to its broad efficacy across different pain states, including nociceptive, inflammatory, and neuropathic pain, with a potentially more favorable side-effect profile compared to traditional opioids.[5]
Quantitative Efficacy of Tapentadol in Chronic Pain Models
The following tables summarize the quantitative data on the efficacy of Tapentadol in preclinical models of chronic inflammatory and neuropathic pain. The median effective dose (ED50) is a key metric used to express the potency of a drug.
| Inflammatory Pain Model | Species | Route of Administration | Efficacy Measure | ED50 Value (mg/kg) | Efficacy | Reference |
| Formalin Test (Phase 2) | Rat | i.p. | Reduction in pain behavior | 9.7 | 88% | |
| Formalin Test (Phase 2) | Mouse | i.p. | Reduction in pain behavior | 11.3 | 86% | |
| Carrageenan-induced Hyperalgesia | Rat | i.v. | Reduction in mechanical hyperalgesia | 1.9 | 84% | |
| CFA-induced Tactile Hyperalgesia | Rat | i.p. | Reduction in tactile hyperalgesia | 9.8 | 71% | |
| CFA-induced Knee Arthritis | Rat | i.v. | Reversal of weight-bearing deficit | 0.9 (ED25) | 51% |
Table 1: Efficacy of Tapentadol in Inflammatory Pain Models. i.p. = intraperitoneal; i.v. = intravenous; CFA = Complete Freund's Adjuvant.
| Neuropathic Pain Model | Species | Route of Administration | Efficacy Measure | ED50 Value (mg/kg) | Efficacy | Reference |
| Spinal Nerve Ligation (Antihypersensitivity) | Rat | i.v. | Reversal of mechanical hypersensitivity | 1.9 | >90% | |
| Vincristine-induced Polyneuropathy | Mouse | i.p. | Reversal of mechanical hyperalgesia | 5.1 | - | |
| Chronic Constriction Injury | Mouse | - | - | - | - | |
| Diabetic Polyneuropathy | Rat | i.v. | Attenuation of heat-induced nociception | 0.1-1 (effective dose range) | >80% |
Table 2: Efficacy of Tapentadol in Neuropathic Pain Models. i.v. = intravenous; i.p. = intraperitoneal.
Signaling Pathways of Tapentadol
Tapentadol's analgesic effect is mediated by a synergistic interaction between its two primary mechanisms of action. The activation of MORs and the inhibition of NE reuptake converge to modulate pain signals at both spinal and supraspinal levels. The increased synaptic concentration of norepinephrine subsequently activates α2-adrenoceptors, contributing to the overall analgesic effect.
Experimental Protocols
Detailed methodologies for key preclinical chronic pain models used to evaluate Tapentadol are provided below.
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model induces a chronic inflammatory state resembling rheumatoid arthritis.
Procedure:
-
Animal Selection: Male Sprague-Dawley rats (180-220 g) are commonly used.
-
Induction: A single intracutaneous injection of 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of the rat's left hind paw.
-
Time Course: Inflammation and hyperalgesia develop within hours and persist for several weeks. Secondary arthritic lesions in the contralateral paw can appear after 11-13 days.
-
Assessment:
-
Paw Volume: Measured using a plethysmometer to quantify edema.
-
Mechanical Hyperalgesia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to determine paw withdrawal latency to a radiant heat source.
-
Weight Bearing: Monitored to assess pain-related functional impairment.
-
Spinal Nerve Ligation (SNL) Model
This is a widely used model of neuropathic pain resulting from peripheral nerve injury.
Procedure:
-
Animal Selection: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Under anesthesia, the L5 and L6 spinal nerves are exposed.
-
The L5 and L6 spinal nerves are tightly ligated with a silk suture.
-
-
Time Course: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, develop within a few days and persist for several weeks to months.
-
Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold to non-noxious mechanical stimuli is measured using von Frey filaments. A significant decrease in the threshold indicates allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is assessed using a plantar test or hot plate.
-
Cold Allodynia: The response to a cold stimulus (e.g., acetone application) is observed.
-
References
- 1. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and antihyperalgesic effects of tapentadol in animal models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological rationale for tapentadol therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tapentadol: A Comprehensive Review of Its Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Tapentadol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tapentadol is a centrally acting synthetic analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3] Accurate and reliable quantification of Tapentadol in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tapentadol in human plasma. The method is validated according to the guidelines of the United States Food and Drug Administration (USFDA) and the European Medicines Agency (EMEA).[2]
Principle
The method utilizes liquid chromatography to separate Tapentadol from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. A stable isotope-labeled internal standard (IS), Tapentadol-d3 or D₆-tapentadol, is used to ensure high accuracy and precision.[2] The quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Tapentadol reference standard
-
Tapentadol-d3 or D₆-tapentadol internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
2. Instrumentation
-
Liquid Chromatography System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera series, Agilent 1200 series).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Agilent 6410).
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Tapentadol and the internal standard (e.g., Tapentadol-d3) in methanol or a suitable solvent.
-
Working Solutions: Prepare serial dilutions of the Tapentadol stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels.
-
Spiked Samples: Spike blank human plasma with the appropriate working solutions to obtain the final concentrations for the calibration curve and QC samples. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
4. Sample Preparation (Protein Precipitation)
This protocol utilizes a simple and efficient protein precipitation technique.
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add three to four volumes of acetonitrile (e.g., 300-400 µL) to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume (e.g., 100-300 µL) of the mobile phase.
-
Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Tapentadol quantification.
Caption: Key parameters for method validation.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| LC Column | C18 Column (e.g., Luna-C18, 5 µm, 100 mm x 4.6 mm or UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | A: 2 mM Ammonium Acetate Buffer (pH 3.6) or 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Tapentadol) | m/z 222.2 → 177.1 or m/z 222.3 → 107.1 |
| MRM Transition (IS) | m/z 228.2 → 183.1 (for Tapentadol-d3) |
| Source Temperature | 400 °C |
| Collision Energy | 18 V |
| Declustering Potential | 36 V |
Table 2: Method Validation Summary - Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.121 to 35.637 ng/mL or 1 to 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |
| Signal-to-Noise Ratio (S/N) at LLOQ | > 25 |
Table 3: Method Validation Summary - Accuracy and Precision
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 8.62% | Within 8.62% | 98.12% |
| Low | < 11.38% | < 11.38% | 97.34% to 103.74% |
| Medium | < 11.38% | < 11.38% | 97.34% to 103.74% |
| High | < 11.38% | < 11.38% | 97.34% to 103.74% |
Table 4: Stability Studies Summary
| Stability Condition | Result |
| Bench-top Stability | Stable |
| Freeze-thaw Stability | Stable |
| Long-term Storage Stability | Stable |
| Autosampler Stability | Stable |
| Note: Specific stability data showed that Tapentadol was stable when exposed to different stability conditions. |
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of Tapentadol in human plasma. The simple protein precipitation extraction procedure ensures high throughput, and the use of a stable isotope-labeled internal standard guarantees accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for high-throughput analysis in clinical and preclinical studies.
References
Application Notes and Protocols for Assessing Tapentadol Efficacy in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic efficacy of Tapentadol in preclinical rodent models of pain. Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2][3][4] This unique profile allows it to be effective in various types of pain, including nociceptive and neuropathic pain.[1]
Mechanism of Action
Tapentadol's analgesic effects are derived from its synergistic action on two distinct pathways. As a MOR agonist, it binds to and activates µ-opioid receptors in the central nervous system, which are part of the body's endogenous pain control system. This activation inhibits the transmission of pain signals, reducing the perception of pain. Simultaneously, as an NRI, Tapentadol blocks the reuptake of norepinephrine in the synaptic cleft. This increases the concentration of norepinephrine, which in turn enhances the descending inhibitory pain pathways, primarily through the activation of α2-adrenoceptors. This dual mechanism contributes to its broad efficacy and may offer a better tolerability profile compared to traditional opioids.
Signaling Pathway of Tapentadol
Caption: Dual mechanism of Tapentadol action.
Experimental Protocols
The following protocols are designed to assess the antinociceptive and antihyperalgesic effects of Tapentadol in rodent models. These tests are widely used to evaluate the efficacy of analgesic compounds.
Hot Plate Test (Thermal Nociception)
This test is used to evaluate the central analgesic effects of Tapentadol against acute thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Transparent cylinder to confine the animal on the hot plate surface.
-
Timer.
-
Rodents (mice or rats).
-
Tapentadol solution and vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 50-55°C.
-
Baseline Measurement: Gently place each animal individually on the hot plate and start the timer. Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping. Record the latency (in seconds) to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Tapentadol or vehicle control via the desired route (e.g., intraperitoneal, oral, intravenous).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The increase in latency time compared to baseline and the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, the tail-flick test assesses the central analgesic properties of Tapentadol in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source or hot water bath.
-
Animal restrainer.
-
Timer.
-
Rodents (rats are commonly used).
-
Tapentadol solution and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing environment.
-
Restraint: Gently place the animal in a restrainer, leaving the tail exposed.
-
Baseline Measurement: Apply the radiant heat source to a specific portion of the tail (e.g., 3-5 cm from the tip). The apparatus will automatically measure the latency for the animal to flick its tail away from the heat. If using a hot water bath, immerse the distal part of the tail in water maintained at a constant temperature (e.g., 52-55°C) and record the withdrawal time. A cut-off time is necessary to prevent injury.
-
Drug Administration: Administer Tapentadol or vehicle control.
-
Post-Treatment Measurement: At various time points post-administration, repeat the latency measurement.
-
Data Analysis: An increase in tail-flick latency indicates an antinociceptive effect.
Von Frey Test (Mechanical Allodynia/Hyperalgesia)
This test is particularly useful for evaluating Tapentadol's efficacy in models of neuropathic or inflammatory pain, where there is sensitization to mechanical stimuli.
Materials:
-
Von Frey filaments (a series of calibrated filaments with increasing stiffness) or an electronic Von Frey apparatus.
-
Elevated mesh platform with individual testing chambers.
-
Rodents (rats or mice).
-
Tapentadol solution and vehicle control.
Procedure:
-
Acclimation: Place the animals in the testing chambers on the mesh platform and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw with just enough force to cause the filament to bend. Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold. Alternatively, an electronic von Frey device can be used to apply increasing pressure until the paw is withdrawn.
-
Induction of Pain Model (if applicable): For neuropathic pain, models like chronic constriction injury (CCI) or spinal nerve ligation (SNL) can be used. For inflammatory pain, agents like carrageenan or Complete Freund's Adjuvant (CFA) can be injected into the paw.
-
Drug Administration: Administer Tapentadol or vehicle control.
-
Post-Treatment Measurement: At specified time intervals after drug administration, reassess the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold (i.e., a higher force is required to elicit a response) indicates an antihyperalgesic or antiallodynic effect.
Experimental Workflow
Caption: Workflow for assessing Tapentadol efficacy.
Data Presentation
The following tables summarize quantitative data on the efficacy of Tapentadol in various rodent pain models.
Table 1: Efficacy of Tapentadol in Nociceptive and Neuropathic Pain Models in Rats
| Pain Model | Test | Route of Administration | ED₅₀ (mg/kg) | Efficacy (%) | Reference |
| Nociceptive Pain | Tail-Flick | Intravenous (i.v.) | 3.3 | >90 | |
| Neuropathic Pain (Spinal Nerve Ligation) | von Frey | Intravenous (i.v.) | 1.9 | >90 |
Table 2: Efficacy of Tapentadol in Inflammatory Pain Models in Rodents
| Pain Model | Species | Test | Route of Administration | ED₅₀ (mg/kg) | Efficacy (%) | Reference |
| Formalin Test (Phase 2) | Rat | Behavioral Score | Intraperitoneal (i.p.) | 9.7 | 88 | |
| Formalin Test (Phase 2) | Mouse | Behavioral Score | Intraperitoneal (i.p.) | 11.3 | 86 | |
| Carrageenan-induced Mechanical Hyperalgesia | Rat | Paw-Pressure Test | Intravenous (i.v.) | 1.9 | 84 | |
| CFA-induced Tactile Hyperalgesia | Rat | von Frey | Intraperitoneal (i.p.) | 9.8 | 71 |
Table 3: Contribution of Opioid and Noradrenergic Mechanisms to Tapentadol's Efficacy in Rats
| Pain Model | Antagonist | Shift in Tapentadol ED₅₀ (fold-increase) | Primary Mechanism | Reference |
| Nociceptive Pain (Tail-Flick) | Naloxone (MOR antagonist) | 6.4 | µ-opioid agonism | |
| Nociceptive Pain (Tail-Flick) | Yohimbine (α2-adrenoceptor antagonist) | 1.7 | µ-opioid agonism | |
| Neuropathic Pain (von Frey) | Naloxone (MOR antagonist) | 2.7 | Noradrenaline reuptake inhibition | |
| Neuropathic Pain (von Frey) | Yohimbine (α2-adrenoceptor antagonist) | 4.7 | Noradrenaline reuptake inhibition |
These data highlight that the relative contribution of the µ-opioid and noradrenergic mechanisms of Tapentadol is dependent on the pain state. In acute nociceptive pain, the opioid component is predominant, while in neuropathic pain, the noradrenergic component plays a more significant role.
References
- 1. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
Application Notes: Using Tapentadol as a Pharmacological Tool to Study Opioid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapentadol is a novel, centrally-acting analgesic with a unique dual mechanism of action: it functions as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2][3] This distinct pharmacological profile makes it an invaluable tool for researchers studying opioid signaling and pain pathophysiology. Unlike traditional opioids that primarily act on the MOR, Tapentadol's synergistic MOR-NRI activity allows for the dissection of the relative contributions of the opioid and noradrenergic systems to analgesia in various pain states.[4][5] Its efficacy in both nociceptive and neuropathic pain models provides a platform to investigate the distinct molecular pathways governing different pain modalities. These application notes provide a summary of Tapentadol's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
Pharmacological Profile of Tapentadol
Tapentadol's dual mechanism is characterized by moderate affinity for the MOR and inhibition of the norepinephrine transporter (NET). Its affinity for the MOR is notably lower than that of classical opioids like morphine, yet it produces potent analgesia, suggesting a synergistic interaction between its two actions.
Table 1: In Vitro Binding Affinities (Kᵢ) of Tapentadol
| Target | Species/System | Kᵢ Value (µM) | Reference |
| μ-Opioid Receptor (MOR) | Rat Brain | 0.096 | |
| Human (recombinant) | 0.16 | ||
| δ-Opioid Receptor (DOR) | Rat Brain | 0.97 | |
| κ-Opioid Receptor (KOR) | Rat Brain | 0.91 | |
| Norepinephrine Transporter (NET) | Rat Synaptosomes | 0.48 | |
| Human (recombinant) | 8.80 | ||
| Serotonin Transporter (SERT) | Rat Synaptosomes | 2.37 | |
| Human (recombinant) | 5.28 |
Table 2: In Vitro Functional Activity of Tapentadol
| Assay | Species/System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Human MOR | EC₅₀ | 0.67 µM | |
| [³⁵S]GTPγS Binding | Human MOR | Efficacy | 88% (vs. Morphine) |
Table 3: In Vivo Analgesic Potency (ED₅₀) of Tapentadol
| Pain Model | Animal Model | ED₅₀ (mg/kg, route) | Reference |
| Nociceptive Pain | |||
| Tail-Flick Test | Rat | 3.3 (i.v.) | |
| Hot-Plate Test | Mouse | 11.8 (p.o.) | |
| Phenylquinone Writhing | Mouse | 1.5 (i.v.) | |
| Neuropathic Pain | |||
| Spinal Nerve Ligation | Rat | 1.9 (i.v.) | |
| Cold Allodynia (CCI) | Mouse | 13.0 (i.p.) |
Key Applications in Opioid Signaling Research
Differentiating Opioid and Noradrenergic Contributions to Analgesia
Tapentadol is an ideal tool for investigating the interplay between MOR activation and norepinephrine signaling. By using specific antagonists, researchers can isolate the effects of each pathway.
-
MOR Pathway: The MOR-mediated effects of Tapentadol can be blocked by the non-selective opioid antagonist naloxone .
-
NRI Pathway: The analgesic effects resulting from norepinephrine reuptake inhibition are mediated by α₂-adrenoceptors. These effects can be blocked by the α₂-adrenoceptor antagonist yohimbine .
Studies have shown that in models of acute nociceptive pain, the analgesic effect of Tapentadol is more sensitive to naloxone, whereas in neuropathic pain models, its effect is more significantly attenuated by yohimbine. This highlights a differential contribution of the two mechanisms depending on the pain state.
Caption: Logical workflow for dissecting Tapentadol's dual analgesic pathways.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of Tapentadol for the μ-opioid receptor in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., thalamus, striatum)
-
Radioligand: [³H]DAMGO (a selective MOR agonist)
-
Tapentadol hydrochloride
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/B)
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet (membrane fraction) in fresh binding buffer. Determine protein concentration via Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Total Binding: 50 µL Binding Buffer
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled naloxone
-
Competition: 50 µL of serially diluted Tapentadol (e.g., 10⁻¹⁰ M to 10⁻⁴ M)
-
-
Add 50 µL of [³H]DAMGO to all wells (final concentration ~1 nM).
-
Add 100 µL of membrane preparation to all wells (final concentration 50-100 µg protein/well).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Termination: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of Tapentadol. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins following MOR agonism by Tapentadol, providing a measure of functional potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials:
-
Cell membranes expressing MOR (e.g., from CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine Diphosphate (GDP)
-
Unlabeled GTPγS
-
Tapentadol hydrochloride
-
Positive Control: DAMGO (full MOR agonist)
Procedure:
-
Assay Setup: In a 96-well plate, add the following on ice:
-
25 µL Assay Buffer (for basal binding) or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of serially diluted Tapentadol or DAMGO.
-
50 µL of cell membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination & Detection: Terminate the reaction by rapid filtration through a GF/B filter plate. Wash filters with ice-cold buffer. Dry the plate, add scintillation cocktail, and count.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding (stimulated cpm - basal cpm) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. Efficacy can be expressed relative to the maximal stimulation produced by DAMGO.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Protocol 3: In Vivo Nociceptive Pain Model (Tail-Flick Test)
This protocol assesses the antinociceptive properties of Tapentadol in an acute thermal pain model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-flick analgesia meter
-
Tapentadol hydrochloride (dissolved in saline)
-
Vehicle control (saline)
-
Naloxone and/or Yohimbine (for mechanism studies)
Procedure:
-
Acclimation: Acclimate rats to the testing apparatus for at least 15-30 minutes before the experiment.
-
Baseline Measurement: Gently hold the rat and place the distal third of its tail on the radiant heat source of the tail-flick meter. The instrument will measure the latency (in seconds) for the rat to flick its tail away from the heat. A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage. Take 2-3 baseline readings for each animal.
-
Drug Administration: Administer Tapentadol (e.g., 1-10 mg/kg, i.v. or i.p.) or vehicle to different groups of rats. If using antagonists, administer them (e.g., naloxone 1 mg/kg, i.p.) 15 minutes prior to Tapentadol administration.
-
Post-treatment Testing: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: Convert the raw latency scores into a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE against time to generate a time-course of the analgesic effect. Dose-response curves can be generated to calculate the ED₅₀ value.
Visualization of Tapentadol's Signaling Pathway
Tapentadol's MOR agonism initiates a canonical Gᵢ/ₒ-protein signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Simultaneously, its inhibition of NET increases synaptic norepinephrine, which activates inhibitory α₂-adrenoceptors.
Caption: Tapentadol's dual MOR agonist and NRI signaling pathways.
References
- 1. dovepress.com [dovepress.com]
- 2. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tapentadol - A representative of a new class of MOR-NRI analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accurateclinic.com [accurateclinic.com]
- 5. tandfonline.com [tandfonline.com]
Application of Tapentadol in Models of Diabetic Neuropathy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and often debilitating complication of diabetes, characterized by nerve damage that can lead to chronic pain. The development of effective analgesics for neuropathic pain remains a significant challenge. Tapentadol, a centrally-acting analgesic with a dual mechanism of action, has emerged as a promising therapeutic agent. It functions as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1] This dual action is believed to contribute to its efficacy in treating both nociceptive and neuropathic pain states, with preclinical evidence suggesting the NRI component is particularly crucial for chronic neuropathic pain.[1] These application notes provide detailed protocols for utilizing Tapentadol in established rodent models of diabetic neuropathy, along with a summary of key quantitative findings and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of Tapentadol in animal models of neuropathic pain, including diabetic neuropathy.
Table 1: Efficacy of Tapentadol on Thermal Hyperalgesia in a Diabetic Neuropathy Mouse Model
| Animal Model | Behavioral Assay | Drug and Route of Administration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic mice | 50°C Hot Plate Test | Tapentadol (0.1-1 mg/kg, i.v.) | Dose-dependently attenuated heat-induced nociception with an ED₅₀ of 0.32 mg/kg. Achieved >80% efficacy at the highest dose.[2] | Christoph T, et al. (2010) |
| Streptozotocin (STZ)-induced diabetic mice | 50°C Hot Plate Test | Morphine (0.1-3.16 mg/kg, i.v.) | Dose-dependently attenuated heat-induced nociception with an ED₅₀ of 0.65 mg/kg.[2] | Christoph T, et al. (2010) |
Table 2: Efficacy of Tapentadol on Tactile Hypersensitivity in a Neuropathic Pain Rat Model *
| Animal Model | Behavioral Assay | Drug and Route of Administration | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) rats | Von Frey Filament Test | Tapentadol (10 mg/kg, i.p.) | Produced significant reversal of tactile hypersensitivity.[3] | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Von Frey Filament Test | Tapentadol (30 mg/kg, i.p.) | Produced significant and extended reversal of tactile hypersensitivity. | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Von Frey Filament Test | Morphine (10 mg/kg, i.p.) | Produced significant reversal of tactile hypersensitivity. | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Von Frey Filament Test | Duloxetine (30 mg/kg, i.p.) | Produced significant reversal of tactile hypersensitivity. | A. H. Dickenson, et al. (2014) |
*Note: Data from a spinal nerve ligation model is included to provide insight into Tapentadol's effect on mechanical allodynia, a key feature of neuropathic pain, in the absence of specific data from a diabetic neuropathy model.
Table 3: Effect of Tapentadol on Spinal Norepinephrine Levels in a Neuropathic Pain Rat Model *
| Animal Model | Measurement | Drug and Route of Administration | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) rats | Spinal Cerebrospinal Fluid (CSF) Norepinephrine (NE) Levels | Tapentadol (10 mg/kg, i.p.) | Significantly increased spinal NE levels in SNL rats but not in sham-operated rats. | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Spinal Cerebrospinal Fluid (CSF) Norepinephrine (NE) Levels | Tapentadol (30 mg/kg, i.p.) | Significantly increased spinal NE levels in both SNL and sham-operated rats, with a more extended elevation in SNL rats. | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Spinal Cerebrospinal Fluid (CSF) Norepinephrine (NE) Levels | Morphine (10 mg/kg, i.p.) | Significantly reduced spinal NE levels in both sham and SNL rats. | A. H. Dickenson, et al. (2014) |
| Spinal Nerve Ligation (SNL) rats | Spinal Cerebrospinal Fluid (CSF) Norepinephrine (NE) Levels | Duloxetine (30 mg/kg, i.p.) | Significantly increased spinal NE levels in both sham and SNL rats. | A. H. Dickenson, et al. (2014) |
*Note: Data from a spinal nerve ligation model is included to provide insight into Tapentadol's neurochemical effects in a neuropathic pain state.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetic Neuropathy in Rats using Streptozotocin (STZ)
Objective: To induce a model of Type 1 diabetes and subsequent peripheral neuropathy in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Streptozotocin (STZ)
-
0.9% sterile sodium chloride (saline)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare to prevent severe weight loss)
-
Cages with soft bedding
Procedure:
-
Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Baseline Measurements: Before STZ injection, record baseline body weight and blood glucose levels. To obtain blood, gently warm the tail and make a small nick in a tail vein.
-
STZ Preparation: On the day of injection, prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic.
-
Development of Neuropathy: Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over 2-4 weeks.
-
Animal Monitoring: Monitor the animals' general health, body weight, and food and water intake regularly. If animals show excessive weight loss or poor health, consider subcutaneous insulin administration.
Protocol 2: Type 2 Diabetic Neuropathy Model (db/db Mouse)
Objective: To utilize a genetic model of Type 2 diabetes that develops peripheral neuropathy.
Materials:
-
Male BKS.Cg-m +/+ Leprdb/J (db/db) mice and their non-diabetic (db/+) littermates (as controls).
-
Standard rodent chow.
-
Blood glucose meter and test strips.
-
Equipment for behavioral testing (e.g., von Frey filaments, radiant heat source).
Procedure:
-
Animal Housing: House db/db and db/+ mice under standard conditions with free access to food and water.
-
Model Progression: db/db mice spontaneously develop obesity, hyperglycemia, and insulin resistance. Hyperglycemia typically begins around 4-8 weeks of age.
-
Confirmation of Diabetic Phenotype: Monitor body weight and blood glucose levels weekly. db/db mice will exhibit significantly higher body weight and blood glucose compared to their db/+ littermates.
-
Development of Neuropathy: Neuropathic pain symptoms and nerve conduction deficits typically manifest and progress from 8-12 weeks of age.
-
Experimental Window: Experiments to test the efficacy of Tapentadol can be initiated once a stable neuropathic phenotype is established (e.g., from 12 weeks of age).
Protocol 3: Administration of Tapentadol and Behavioral Assessment
Objective: To evaluate the analgesic effect of Tapentadol on neuropathic pain behaviors in diabetic rodents.
Materials:
-
Tapentadol hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source (e.g., Hargreaves apparatus) or hot plate for assessing thermal hyperalgesia
-
Stopwatch
Procedure:
-
Drug Preparation: Dissolve Tapentadol hydrochloride in the appropriate vehicle to the desired concentrations.
-
Drug Administration: Administer Tapentadol or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)). Doses in preclinical studies have ranged from 0.1 mg/kg to 30 mg/kg depending on the route and pain model.
-
Behavioral Testing - Mechanical Allodynia (Von Frey Test): a. Place the animal in a testing chamber with a mesh floor and allow it to acclimatize. b. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. c. A positive response is a sharp withdrawal of the paw. d. Determine the 50% paw withdrawal threshold using the up-down method.
-
Behavioral Testing - Thermal Hyperalgesia (Hargreaves Test): a. Place the animal in a plexiglass chamber on a glass floor. b. A radiant heat source is focused on the plantar surface of the hind paw. c. Record the latency (in seconds) for the animal to withdraw its paw. d. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the Tapentadol-treated and vehicle-treated groups. Data is often expressed as a percentage of the maximum possible effect (%MPE).
Signaling Pathways and Mechanisms of Action
Tapentadol's dual mechanism of action targets two key pathways involved in pain modulation.
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, which are G-protein coupled receptors. Activation of MORs in the central nervous system leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of nociceptive signals.
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine in the synaptic cleft. This increases the concentration of norepinephrine in the spinal cord, which enhances the activity of descending inhibitory pain pathways. Norepinephrine acts on α2-adrenergic receptors on presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord to suppress pain transmission.
Caption: Dual mechanism of Tapentadol leading to analgesia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Tapentadol in a preclinical model of diabetic neuropathy.
Caption: Workflow for testing Tapentadol in diabetic neuropathy models.
References
- 1. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapentadol, but not morphine, selectively inhibits disease-related thermal hyperalgesia in a mouse model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid and noradrenergic contributions of tapentadol in experimental neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Norepinephrine Reuptake Inhibition by Tapentadol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to determine the inhibitory activity of Tapentadol on the norepinephrine transporter (NET). The included methodologies are essential for researchers in pharmacology and drug development who are investigating the dual mechanism of action of this analgesic compound.
Introduction
Tapentadol is a centrally acting analgesic with a dual mechanism of action: agonism at the µ-opioid receptor (MOR) and inhibition of norepinephrine (NE) reuptake.[1][2][3] The inhibition of the norepinephrine transporter (NET) increases the concentration of NE in the synaptic cleft, which in turn enhances descending inhibitory pain pathways.[4] This dual action is believed to contribute to its efficacy in treating both nociceptive and neuropathic pain.[3]
Accurate and reproducible measurement of Tapentadol's NET inhibition is crucial for understanding its pharmacological profile. This document outlines two primary cell-based assay methodologies: a traditional radiolabeled norepinephrine uptake assay and a more modern fluorescence-based uptake assay.
Data Presentation
The following table summarizes the quantitative data on Tapentadol's inhibitory potency at the norepinephrine transporter from various in vitro assays.
| Assay Type | System | Species | Parameter | Value (µM) |
| Norepinephrine Reuptake Inhibition | Rat Brain Synaptosomes | Rat | Ki | 0.48 |
| Norepinephrine Transporter Binding | Human Recombinant NET | Human | Ki | 8.80 |
| Norepinephrine Transporter Inhibition | Locus Coeruleus Neurons | Rat | IC50 | 2.3 |
| Norepinephrine Reuptake Inhibition | Rat Synaptosomes | Rat | Ki | 2.37 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the norepinephrine signaling pathway at the synapse and the mechanism of inhibition by Tapentadol.
Caption: Norepinephrine signaling pathway and Tapentadol's mechanism of action.
Experimental Protocols
Two primary methods for measuring norepinephrine reuptake inhibition are detailed below.
Protocol 1: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay
This assay directly measures the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter. It is a highly sensitive and well-established method.
A. Using HEK293 Cells Stably Expressing hNET
This protocol is adapted for Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
Materials:
-
Cell Line: HEK293 cells stably expressing hNET.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: Tapentadol.
-
Reference Inhibitor: Desipramine or Nisoxetine.
-
Scintillation Cocktail.
-
96-well microplates: Poly-D-lysine-coated.
Experimental Workflow:
Caption: Workflow for the radiolabeled norepinephrine uptake inhibition assay.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hNET cells in a humidified incubator at 37°C with 5% CO₂.
-
The day before the experiment, seed the cells into 96-well plates at a density of approximately 50,000 cells per well.
-
-
Compound Preparation:
-
Prepare serial dilutions of Tapentadol in the assay buffer.
-
Prepare a solution of a reference inhibitor (e.g., 10 µM Desipramine) to define non-specific uptake.
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as in the Tapentadol dilutions).
-
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayers with assay buffer.
-
Add the diluted Tapentadol, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km (e.g., 50 nM).
-
Incubate the plate for 10-30 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Tapentadol compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Tapentadol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Using SK-N-BE(2)C Cells with Endogenous hNET Expression
This protocol utilizes the human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the human norepinephrine transporter.
Materials:
-
Cell Line: SK-N-BE(2)C cells.
-
Culture Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham’s F12 medium, supplemented with 10% FBS.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: Tapentadol.
-
Reference Inhibitor: Desipramine.
-
Scintillation Cocktail.
-
24-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture SK-N-BE(2)C cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells in 24-well plates at a density that achieves a confluent monolayer for the assay.
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of Tapentadol in KRH buffer.
-
Prepare a working stock of [³H]-Norepinephrine at 8 times the final desired concentration (the Km for SK-N-BE(2)C cells is approximately 416 nM).
-
Prepare a solution of Desipramine (e.g., 5 µM final concentration) for determining non-specific binding.
-
-
Assay Performance:
-
Wash the cells gently with KRH assay buffer.
-
Initiate the assay by adding 25 µL of the [³H]-Norepinephrine working stock, 25 µL of the Tapentadol dilutions (or vehicle for total binding, or Desipramine for non-specific binding).
-
Incubate for a predetermined time (e.g., 105 minutes) at room temperature.
-
Terminate the assay by removing the assay buffer and washing the cells twice with 300 µL of cold KRH wash buffer.
-
Lyse the cells and measure radioactivity as described in Protocol 1A.
-
-
Data Analysis:
-
Calculate and analyze the data as described in Protocol 1A to determine the IC50 of Tapentadol.
-
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This high-throughput method uses a fluorescent substrate that is a mimic of biogenic amines and is transported into the cell via the norepinephrine transporter. An external masking dye quenches the fluorescence of the substrate outside the cells, allowing for the measurement of fluorescence increase only upon cellular uptake.
Materials:
-
Cell Line: HEK293 cells stably expressing hNET.
-
Culture Medium: As described in Protocol 1A.
-
Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).
-
Test Compound: Tapentadol.
-
Reference Inhibitor.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capability.
Procedure:
-
Cell Plating:
-
Seed HEK293-hNET cells in 384-well plates at a density of 12,500-20,000 cells per well and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and add serial dilutions of Tapentadol or a reference inhibitor in an appropriate buffer (e.g., HBSS with 0.1% BSA) to the wells.
-
Incubate for 10-30 minutes at 37°C.
-
-
Assay Initiation and Measurement:
-
Add the fluorescent dye solution provided in the kit to each well.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 20-30 minutes) or as an endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of fluorescence increase (slope).
-
Determine the percent inhibition for each Tapentadol concentration relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value as described in Protocol 1A.
-
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for quantifying the inhibitory effect of Tapentadol on the norepinephrine transporter. The choice between the radiolabeled and fluorescence-based assays will depend on the specific laboratory capabilities, throughput requirements, and desired sensitivity. These assays are fundamental for the preclinical characterization of Tapentadol and other compounds targeting the norepinephrine transporter.
References
- 1. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Tapentadol in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tapentadol is a centrally acting analgesic with a dual mechanism of action: it is both a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1] This unique profile makes it effective for treating various pain conditions. Understanding its concentration and effects within the central nervous system (CNS) is crucial for elucidating its therapeutic actions and side-effect profile. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid (ECF) in specific brain regions of awake, freely moving animals. This methodology enables the direct measurement of unbound, pharmacologically active tapentadol and its impact on neurotransmitter levels, providing vital pharmacokinetic and pharmacodynamic data.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialalysis to assess tapentadol's presence and effects in the brain.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of tapentadol on monoamine neurotransmitter levels in the prefrontal cortex and dorsal horn of male Wistar rats. This data is crucial for understanding the neurochemical underpinnings of tapentadol's analgesic and potential side effects.
Table 1: Effect of Intraperitoneally Administered Tapentadol on Monoamine Levels in the Prefrontal Cortex.
| Treatment Group | Dose (mg/kg) | Maximum Dopamine Increase (%) | Maximum Norepinephrine Increase (%) | Effect on Serotonin Levels |
| Tapentadol | 4.64 - 21.5 | 600 (dose-dependent) | 300 (dose-dependent) | No significant effect |
| Vehicle | - | No significant change | No significant change | No significant change |
Data extracted from Benade et al., 2017.[1][2]
Table 2: Effect of Intraperitoneally Administered Tapentadol on Monoamine Levels in the Dorsal Horn.
| Treatment Group | Dose (mg/kg) | Maximum Dopamine Increase (%) | Maximum Norepinephrine Increase (%) | Maximum Serotonin Increase (%) |
| Tapentadol | 10 | 190 | 280 | 220 |
| Vehicle | - | No significant change | No significant change | No significant change |
Data extracted from Benade et al., 2017.[2]
Experimental Protocols
This section details the methodology for conducting in vivo microdialysis to measure tapentadol-induced changes in brain neurochemistry. The protocol is based on established methods and the specific procedures reported by Benade et al. (2017).
Animal Model and Surgical Preparation
-
Species: Male Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a suitable alternative. Body temperature should be maintained at 37°C using a heating pad.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). The coordinates are determined from a rat brain atlas. The cannula is fixed to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 48 hours post-surgery before the microdialysis experiment.
Microdialysis Probe and Perfusion
-
Probe Selection: A concentric microdialysis probe with a molecular weight cutoff (MWCO) suitable for tapentadol (MW: 221.35 g/mol ) and the neurotransmitters of interest (e.g., 10-20 kDa MWCO) is used.
-
Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) with a composition similar to the brain ECF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4).
-
Flow Rate: The perfusion flow rate is typically set between 1.0 and 2.0 µL/min. A slower flow rate generally results in higher recovery of the analyte. A flow rate of 1.5 µL/min has been used effectively.
Microdialysis Experiment
-
Probe Insertion and Equilibration: On the day of the experiment, the microdialysis probe is inserted through the guide cannula into the brain tissue of the awake, freely moving animal. The system is allowed to equilibrate for at least 90 minutes to achieve a stable baseline before sample collection begins.
-
Baseline Sample Collection: Following equilibration, four baseline dialysate samples are collected at 20-minute intervals.
-
Drug Administration: Tapentadol is administered via the desired route (e.g., intraperitoneally at doses ranging from 4.64 to 21.5 mg/kg).
-
Post-Dose Sample Collection: Dialysate samples are collected for an additional 200 minutes or longer at 20-minute intervals into sealed, refrigerated vials to prevent evaporation and degradation.
-
Sample Handling: Samples should be immediately frozen on dry ice and stored at -80°C until analysis.
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to histologically verify the correct placement of the microdialysis probe.
Determination of In Vivo Probe Recovery
To accurately determine the extracellular concentration of tapentadol, the in vivo recovery of the probe must be calculated. The retrodialysis method is a common approach:
-
A known concentration of tapentadol (Cin) is added to the aCSF perfusion medium.
-
The probe is perfused with this solution, and the concentration of tapentadol in the collected dialysate (Cout) is measured.
-
The in vivo recovery is calculated as: Recovery (%) = ((Cin - Cout) / Cin) * 100
Sample Analysis: LC-MS/MS
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred analytical technique for quantifying tapentadol and monoamines in the dialysate due to its high sensitivity and selectivity.
-
Sample Preparation: Dialysate samples may require a derivatization step, for example with dansyl chloride, to improve chromatographic retention and sensitivity for monoamines.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-product ion transitions for tapentadol and the monoamines should be optimized. For tapentadol, a potential transition to monitor is m/z 222.2 → 177.1.
Visualizations
Signaling Pathway of Tapentadol
Caption: Dual mechanism of action of Tapentadol in the synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of Tapentadol.
References
Application Notes & Protocols: Experimental Design for Studying Tapentadol's Analgesic Synergy
Introduction
Tapentadol is a centrally-acting analgesic with a unique and dual mechanism of action, making it a subject of significant interest in pain management research.[1][2][3] It functions as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][4] This dual action is not merely additive; preclinical studies have demonstrated a potent synergistic interaction between these two mechanisms. This synergy allows Tapentadol to produce strong analgesic effects, comparable to classical opioids, but with a potentially more favorable side-effect profile due to a lower reliance on MOR activation alone (a concept termed 'μ-load').
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical studies aimed at evaluating the analgesic synergy of Tapentadol, either by dissecting its intrinsic dual-mechanism synergy or by assessing its synergistic potential when combined with other analgesic agents. The protocols outlined below utilize standard in vivo pain models and the principles of isobolographic analysis, the gold standard for quantifying drug interactions.
Part 1: Mechanism of Action & Synergy Analysis
Signaling Pathway of Tapentadol
Tapentadol exerts its analgesic effect through two distinct but complementary pathways. Firstly, it directly binds to and activates μ-opioid receptors, which are key targets in pain modulation at both spinal and supraspinal levels. Secondly, it inhibits the reuptake of norepinephrine in the central nervous system. The resulting increase in synaptic norepinephrine enhances the activity of descending inhibitory pain pathways, which dampen the transmission of pain signals in the spinal cord. The convergence of these two actions results in a powerful synergistic analgesic effect.
Caption: Tapentadol's dual mechanism of action leading to synergistic analgesia.
Isobolographic Analysis Workflow
Isobolographic analysis is the preferred method for evaluating the nature of pharmacodynamic interactions between two agents. The process involves determining the doses of individual drugs that produce a specific level of effect (e.g., 50% antinociception, or ED₅₀) and then testing a fixed-ratio combination of the drugs to see what total dose is required to achieve the same effect. The results are plotted on an isobologram to visually and statistically determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for conducting an isobolographic analysis of drug synergy.
Part 2: Data Presentation
Quantitative data from binding assays and synergy studies should be summarized for clarity.
Table 1: Binding Affinity of Tapentadol for Key Receptors
This table presents the dissociation constants (Ki), which indicate the binding affinity of Tapentadol to various receptors. A lower Ki value signifies a higher binding affinity.
| Receptor/Transporter | Species | Ki (µM) | Reference |
| μ-Opioid Receptor (MOR) | Rat | 0.096 | |
| μ-Opioid Receptor (MOR) | Human | 0.16 | |
| δ-Opioid Receptor (DOR) | Rat | 0.97 | |
| κ-Opioid Receptor (KOR) | Rat | 0.91 | |
| Norepinephrine Transporter (NET) | Rat | 0.48 |
Data synthesized from preclinical pharmacology studies.
Table 2: Illustrative Isobolographic Analysis Data (Hypothetical)
This table shows a hypothetical outcome of a synergy study in the rat tail-flick model, demonstrating how ED₅₀ values are used to determine the nature of the interaction. To dissect Tapentadol's intrinsic synergy, its MOR-mediated effects can be isolated by co-administering an α2-adrenoceptor antagonist (like yohimbine), and its NRI-mediated effects can be isolated by co-administering a MOR antagonist (like naloxone).
| Treatment Group | ED₅₀ (mg/kg) ± SEM |
| Tapentadol (MOR component only) | 10.2 ± 1.1 |
| Tapentadol (NRI component only) | 15.5 ± 1.8 |
| Tapentadol Combination (1:1 ratio) - Theoretical Additive | 12.85 ± 1.45 |
| Tapentadol Combination (1:1 ratio) - Experimental | 4.5 ± 0.6 |
The experimental ED₅₀ is significantly lower than the theoretical additive ED₅₀, indicating a synergistic interaction.
Part 3: Experimental Protocols
Protocol 1: Hot-Plate Test for Thermal Pain
Objective: To assess the central analgesic activity of Tapentadol and potential synergistic combinations by measuring the response latency to a thermal stimulus.
Principle: The hot-plate test measures the time it takes for an animal to show a nociceptive response (e.g., paw licking, jumping) when placed on a heated surface. An increase in this latency period indicates an analgesic effect.
Materials:
-
Hot-plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5°C)
-
Male Sprague-Dawley rats (200-250g) or Swiss Albino mice (18-22g)
-
Tapentadol hydrochloride
-
Test combination agent (e.g., gabapentin, celecoxib)
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Administration syringes (oral gavage or subcutaneous)
-
Stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week and to the testing room for 1-2 hours before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and record the time until the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Animal Selection: Exclude animals with a baseline latency of less than 5 seconds or more than 15 seconds to ensure a homogenous study population.
-
Grouping and Administration: Randomly assign animals to control (vehicle), Tapentadol-only, combination agent-only, and Tapentadol + combination agent groups. Administer the respective treatments via the chosen route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Collection: Record the latency time for each animal at each time point.
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Generate dose-response curves for each individual agent and the combination.
-
Determine the ED₅₀ values and perform isobolographic analysis as described in Part 1.2.
Protocol 2: Tail-Flick Test for Thermal Pain
Objective: To evaluate the spinal and supraspinal analgesic effects of Tapentadol combinations using a radiant heat stimulus.
Principle: A focused beam of light is applied to the animal's tail, and the latency to tail withdrawal (a spinal reflex) is measured. This test is highly sensitive to opioid analgesics.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
Male Wistar rats (180-220g)
-
Drugs and vehicle as in Protocol 1
-
Stopwatch
Procedure:
-
Acclimatization & Restraint Training: Acclimate animals as previously described. Gently habituate them to the restrainers for 10-15 minutes for 2-3 days prior to the experiment to minimize stress.
-
Baseline Latency: Place the rat in the restrainer and position its tail over the apparatus window. Apply the heat stimulus and measure the time taken to flick the tail away. Take 2-3 baseline readings and average them.
-
Cut-off Time: Set a cut-off time (e.g., 10-12 seconds) to avoid tissue injury.
-
Grouping and Administration: Randomize animals into treatment groups and administer substances as described in Protocol 1.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).
-
Data Collection: Record the latency for each animal at each time point.
Data Analysis:
-
Analysis is identical to the Hot-Plate Test. Calculate %MPE, generate dose-response curves, determine ED₅₀ values, and perform isobolographic analysis.
Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Pain
Objective: To assess the peripheral and central analgesic effects of Tapentadol combinations in a model of inflammatory visceral pain.
Principle: Intraperitoneal injection of a mild irritant like acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs). Analgesic compounds reduce the frequency of these writhes.
Materials:
-
Male Swiss Albino mice (20-25g)
-
0.6% (v/v) acetic acid solution
-
Drugs and vehicle as in Protocol 1
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization & Grouping: Acclimate and randomly group the mice.
-
Drug Administration: Administer the vehicle, Tapentadol, combination agent, or the combination 30 minutes (for i.p. route) or 60 minutes (for oral route) before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place the mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a continuous 15-minute period.
-
Data Collection: Record the total number of writhes for each animal.
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percent inhibition of writhing for each treatment group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Generate dose-response curves based on the % inhibition.
-
Determine the ED₅₀ (dose causing 50% inhibition) for each agent and the combination, followed by isobolographic analysis.
References
Application Notes and Protocols for Immunohistochemical Detection of c-Fos Expression Following Tapentadol Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] This unique pharmacological profile contributes to its efficacy in managing both nociceptive and neuropathic pain. The immediate early gene c-Fos is rapidly and transiently expressed in neurons following depolarization and synaptic activation, making its protein product, c-Fos, a widely used marker for neuronal activity in response to pharmacological stimuli.[3][4] Immunohistochemistry (IHC) for c-Fos allows for the mapping of neuronal populations activated by tapentadol, providing insights into its neurobiological effects. These application notes provide a detailed protocol for the immunohistochemical detection of c-Fos in rodent brain tissue following tapentadol administration.
Data Presentation
The following tables summarize illustrative quantitative data on c-Fos positive cells in key brain regions implicated in pain processing and reward, following the administration of a MOR agonist, which is a primary mechanism of tapentadol. This data is representative and serves to model the expected outcomes of the described protocol.
Table 1: Illustrative c-Fos Expression in Pain-Related Brain Regions
| Brain Region | Treatment Group | Mean c-Fos Positive Cells/section (± SEM) | Fold Change vs. Vehicle |
| Periaqueductal Gray (PAG) | Vehicle | 15 ± 3 | - |
| Tapentadol (10 mg/kg) | 75 ± 8 | 5.0 | |
| Rostral Ventromedial Medulla (RVM) | Vehicle | 22 ± 4 | - |
| Tapentadol (10 mg/kg) | 98 ± 12 | 4.5 | |
| Dorsal Horn of Spinal Cord | Vehicle | 10 ± 2 | - |
| Tapentadol (10 mg/kg) | 65 ± 7 | 6.5 |
Table 2: Illustrative c-Fos Expression in Reward-Related Brain Regions
| Brain Region | Treatment Group | Mean c-Fos Positive Cells/section (± SEM) | Fold Change vs. Vehicle |
| Nucleus Accumbens (NAc) | Vehicle | 30 ± 5 | - |
| Tapentadol (10 mg/kg) | 120 ± 15 | 4.0 | |
| Ventral Tegmental Area (VTA) | Vehicle | 18 ± 4 | - |
| Tapentadol (10 mg/kg) | 85 ± 10 | 4.7 | |
| Prefrontal Cortex (PFC) | Vehicle | 45 ± 6 | - |
| Tapentadol (10 mg/kg) | 155 ± 20 | 3.4 |
Experimental Protocols
This protocol is optimized for use in rats but can be adapted for mice. All procedures involving animals should be approved by the local Institutional Animal Care and Use Committee (IACUC).
Animal Preparation and Drug Administration
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are suitable for this protocol.
-
Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 7 days prior to the experiment to minimize stress-induced c-Fos expression.
-
Drug Preparation: Dissolve Tapentadol hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL).
-
Administration: Administer tapentadol or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Time Course: Euthanize animals 90-120 minutes post-injection, which is the typical peak time for c-Fos protein expression following a stimulus.[3]
Tissue Collection and Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animals with an overdose of sodium pentobarbital. Once the animal is unresponsive to a paw pinch, perform a transcardial perfusion.
-
Perfusion Solutions:
-
Saline Wash: 0.9% NaCl in distilled water, chilled to 4°C.
-
Fixative: 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4), chilled to 4°C.
-
-
Perfusion Procedure:
-
Open the thoracic cavity and make an incision in the right atrium.
-
Insert a perfusion needle into the left ventricle and begin perfusion with chilled saline at a rate of approximately 30-40 mL/min until the fluid from the right atrium is clear.
-
Switch to the 4% PFA fixative and perfuse with 250-300 mL per rat.
-
-
Brain Extraction and Post-Fixation:
-
Carefully dissect the brain from the skull.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB at 4°C.
-
Allow the brain to sink, which typically takes 48-72 hours. This step is crucial for preventing ice crystal formation during freezing.
-
-
Sectioning:
-
Freeze the cryoprotected brain on a cryostat chuck.
-
Cut coronal sections at 30-40 µm thickness.
-
Collect sections in a cryoprotectant solution (e.g., 30% ethylene glycol, 30% glycerol in 0.1 M PB) and store at -20°C until staining.
-
Immunohistochemistry Protocol
This protocol utilizes an avidin-biotin complex (ABC) method for signal amplification, which is a common and robust technique.
-
Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS) to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in 1% hydrogen peroxide (H₂O₂) in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Permeabilization and Blocking:
-
Incubate sections in a blocking solution containing 0.3% Triton X-100 (for permeabilization) and 5% normal goat serum (to block non-specific antibody binding) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a rabbit anti-c-Fos primary antibody (e.g., Santa Cruz Biotechnology, sc-52) diluted in the blocking solution (e.g., 1:1000 to 1:5000).
-
Incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Washing: Wash sections three times for 10 minutes each in PBS containing 0.1% Triton X-100 (PBST).
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated goat anti-rabbit secondary antibody diluted in PBST with 2% normal goat serum for 2 hours at room temperature.
-
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
ABC Complex Incubation:
-
Prepare the ABC reagent (e.g., from a Vector Labs VECTASTAIN Elite ABC kit) according to the manufacturer's instructions and incubate the sections in this solution for 1 hour at room temperature.
-
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Visualization:
-
Prepare a 3,3'-diaminobenzidine (DAB) substrate solution.
-
Incubate sections in the DAB solution until the desired brown color develops (typically 2-10 minutes). Monitor the reaction under a microscope.
-
-
Reaction Termination: Stop the reaction by transferring the sections to PBS.
-
Mounting, Dehydration, and Coverslipping:
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air dry.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene and coverslip with a permanent mounting medium.
-
Data Analysis
-
Microscopy and Imaging: Examine the slides under a light microscope. Capture images of the brain regions of interest using a digital camera attached to the microscope.
-
Quantification: Count the number of c-Fos-positive nuclei within defined areas of the brain regions of interest. c-Fos positive cells are identified by their distinct dark brown nuclear staining. Image analysis software (e.g., ImageJ) can be used for automated or semi-automated cell counting.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of c-Fos positive cells between the tapentadol and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of Tapentadol leading to c-Fos expression.
Experimental Workflow
Caption: Experimental workflow for c-Fos immunohistochemistry.
References
- 1. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Brain region–specific neural activation by low-dose opioid promotes social behavior [insight.jci.org]
- 3. Gene coexpression patterns predict opiate-induced brain-state transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Tapentadol's Effects on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapentadol is a centrally acting analgesic with a dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[1][2] This unique profile provides effective analgesia for both nociceptive and neuropathic pain, potentially with a more favorable side-effect profile compared to traditional opioids.[1] While its primary targets are well-established, the comprehensive effects of Tapentadol on various ion channels, which are fundamental regulators of neuronal excitability, are not fully elucidated. Understanding these interactions is crucial for a complete mechanistic understanding of its analgesic efficacy and potential off-target effects.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct and indirect effects of compounds on ion channel function.[3] It allows for high-resolution recording of ionic currents, providing detailed information on channel gating, conductance, and pharmacology. These application notes provide detailed protocols for studying the effects of Tapentadol on three key classes of ion channels implicated in its mechanism of action: G-protein-coupled inwardly-rectifying potassium (GIRK) channels, voltage-gated calcium (Cav) channels (N-type and P/Q-type), and voltage-gated sodium (Nav) channels (specifically Nav1.7).
Data Presentation: Summary of Tapentadol's Pharmacological Profile
The following tables summarize the known binding affinities of Tapentadol and its effects on various targets.
Table 1: Binding Affinity (Ki) of Tapentadol for Opioid Receptors and Monoamine Transporters [4]
| Target | Species | Ki (μM) |
| μ-Opioid Receptor (MOR) | Rat | 0.096 |
| μ-Opioid Receptor (MOR) | Human (recombinant) | 0.16 |
| δ-Opioid Receptor (DOR) | Rat | 0.97 |
| κ-Opioid Receptor (KOR) | Rat | 0.91 |
| Norepinephrine Transporter (NET) | Rat (synaptosomes) | 0.48 |
| Norepinephrine Transporter (NET) | Human (recombinant) | 8.80 |
| Serotonin Transporter (SERT) | Rat (synaptosomes) | 2.37 |
| Serotonin Transporter (SERT) | Human (recombinant) | 5.28 |
Table 2: Effects of Tapentadol on Ion Channels
| Ion Channel | Effect | Quantitative Data (Concentration) | Method | Citation |
| GIRK Channels | Activation (indirect, via MOR) | EC50 = 0.05 ± 0.01 (relative intrinsic efficacy compared to morphine) | Membrane Potential Assay | |
| Interference with activation at high concentrations | Decrease in signaling at 30 µM | Membrane Potential Assay | ||
| Voltage-Gated Ca2+ Channels (N-type, P/Q-type) | Inhibition (indirect, via MOR) | Not yet determined for Tapentadol | General opioid literature | |
| Voltage-Gated Na+ Channels (Nav1.7) | Potential Inhibition (Hypothesized) | Not yet determined for Tapentadol | Based on structural similarity to Tramadol |
Note: Direct, quantitative patch-clamp data (IC50/EC50 values) for Tapentadol's effects on Cav and Nav channels are not yet extensively documented in the literature. The effects on GIRK and Cav channels are primarily understood as indirect consequences of MOR activation.
Signaling Pathways and Experimental Workflow
Mu-Opioid Receptor (MOR) Signaling to Ion Channels
Tapentadol's agonism at the MOR initiates a G-protein-mediated signaling cascade that modulates the activity of key ion channels, leading to a reduction in neuronal excitability.
Caption: MOR signaling cascade initiated by Tapentadol.
General Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram outlines the typical workflow for investigating the effects of a test compound, such as Tapentadol, on ion channel activity using the whole-cell patch-clamp technique.
Caption: A typical patch-clamp experimental workflow.
Experimental Protocols
The following are detailed protocols for investigating the effects of Tapentadol on GIRK, Cav2.2, and Nav1.7 channels using whole-cell patch-clamp electrophysiology.
Protocol 1: Investigating Tapentadol's Indirect Activation of GIRK Channels
Objective: To measure the activation of GIRK channels in response to Tapentadol application in cells co-expressing MOR and GIRK channels.
Materials:
-
Cell Line: HEK293 cells stably co-expressing human μ-opioid receptor (hMOR) and GIRK1/2 channels.
-
External Solution (in mM): 120 NaCl, 20 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Test Compound: Tapentadol hydrochloride dissolved in the external solution to final concentrations ranging from 1 nM to 30 µM.
Procedure:
-
Cell Preparation: Culture and plate the HEK293-hMOR-GIRK1/2 cells on poly-L-lysine coated glass coverslips 24-48 hours prior to the experiment.
-
Patch-Clamp Setup:
-
Fabricate borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline currents. To assess the inwardly rectifying property of the GIRK current, apply voltage ramps from +60 mV to -140 mV over 500 ms.
-
Begin perfusion of the external solution containing the lowest concentration of Tapentadol.
-
Allow 2-3 minutes for the drug effect to reach a steady state and record the currents using the same voltage ramp protocol.
-
Repeat the application and recording for increasing concentrations of Tapentadol.
-
Perform a final washout with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -120 mV) for each Tapentadol concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of Tapentadol concentration and fit the data with a Hill equation to determine the EC50.
-
Protocol 2: Investigating Tapentadol's Indirect Inhibition of N-type (Cav2.2) Calcium Channels
Objective: To determine the inhibitory effect of Tapentadol on N-type voltage-gated calcium channels, mediated by MOR activation.
Materials:
-
Cell Line: HEK293 cells stably co-expressing human N-type calcium channels (α1B, β3, α2δ-1 subunits) and hMOR.
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Test Compound: Tapentadol hydrochloride dissolved in the external solution to final concentrations ranging from 10 nM to 100 µM.
Procedure:
-
Cell Preparation: Culture and plate the cells on poly-L-lysine coated glass coverslips 24-48 hours before recording.
-
Patch-Clamp Setup:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at -90 mV.
-
-
Data Acquisition:
-
Record baseline Ba2+ currents by applying a depolarizing step to +10 mV for 50 ms.
-
Apply Tapentadol at various concentrations via the perfusion system.
-
After a 2-3 minute incubation for each concentration, record the currents using the same voltage protocol.
-
Perform a washout to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each Tapentadol concentration.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current versus the logarithm of the Tapentadol concentration and fit with a Hill equation to calculate the IC50.
-
Protocol 3: Investigating Potential Direct Effects of Tapentadol on Nav1.7 Channels
Objective: To investigate the hypothesis that Tapentadol may directly inhibit voltage-gated sodium channel Nav1.7, similar to its structural analog tramadol.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Test Compound: Tapentadol hydrochloride dissolved in the external solution to final concentrations ranging from 1 µM to 1 mM.
Procedure:
-
Cell Preparation: Culture and plate HEK293-hNav1.7 cells on poly-D-lysine coated glass coverslips 24-48 hours prior to recording.
-
Patch-Clamp Setup:
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure channels are in the resting state.
-
-
Data Acquisition:
-
Record baseline Na+ currents by applying a depolarizing voltage step to 0 mV for 20-50 ms.
-
Apply different concentrations of Tapentadol via the perfusion system, allowing for steady-state block to be reached (typically 2-5 minutes).
-
Record the Nav1.7 current at each concentration using the same voltage protocol.
-
To investigate state-dependent block, vary the holding potential (e.g., to -70 mV to increase the proportion of inactivated channels) and repeat the measurements.
-
-
Data Analysis:
-
Measure the peak inward current at each Tapentadol concentration.
-
Normalize the peak current to the baseline.
-
Plot the normalized current as a function of the logarithm of the Tapentadol concentration and fit the data to a Hill equation to determine the IC50 value.
-
Compare the IC50 values obtained at different holding potentials to assess state-dependency.
-
References
- 1. Voltage- and concentration-dependent effects of lidocaine on cardiac Na channel gating charge movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain [mdpi.com]
- 3. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tapentadol Oral Bioavailability in Rat Models
Welcome to the technical support center for researchers investigating methods to overcome the poor oral bioavailability of Tapentadol in rat models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Tapentadol low in rats?
A1: Tapentadol exhibits low oral bioavailability primarily due to rapid clearance through extensive first-pass metabolism in the liver.[1][2] The major metabolic pathway is Phase II glucuronidation.[3][4] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation after oral administration.
Q2: What are the primary strategies to improve the oral bioavailability of Tapentadol in rats?
A2: Several promising strategies have been investigated to enhance the oral bioavailability of Tapentadol in rat models. These include:
-
Prodrug Approach: Synthesizing carbamate prodrugs of Tapentadol to improve metabolic stability.[1]
-
Novel Drug Delivery Systems:
-
Drug-Resin Complexes: Formulating controlled-release complexes with cationic exchange resins.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Tapentadol in SLNs to enhance absorption and potentially bypass first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Developing SNEDDS to improve solubilization and absorption.
-
Proniosomal Gels: Utilizing proniosomes as a carrier system for improved drug delivery.
-
Q3: My Tapentadol-loaded nanoparticles show good in vitro characteristics but poor in vivo bioavailability. What could be the issue?
A3: Several factors could contribute to this discrepancy:
-
Stability in Gastrointestinal Tract: The nanoparticles might not be stable in the harsh environment of the gastrointestinal tract, leading to premature drug release and degradation.
-
Particle Size and Surface Properties: The in vivo environment can alter the particle size and surface characteristics, affecting their interaction with the intestinal mucosa and subsequent absorption.
-
Mucus Barrier: The nanoparticles may be trapped in the mucus layer, preventing them from reaching the absorptive epithelial cells.
-
P-glycoprotein Efflux: Tapentadol may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the intestinal cells, reducing absorption.
Q4: How do I choose the right formulation strategy for my experiment?
A4: The choice of formulation depends on your specific research goals.
-
For improving metabolic stability , a prodrug approach could be most effective.
-
To achieve controlled and prolonged release , drug-resin complexes are a viable option.
-
For enhancing absorption of a poorly soluble drug , SLNs and SNEDDS are excellent choices as they can increase solubilization and offer alternative absorption pathways.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
-
Problem: You are experiencing low entrapment efficiency and drug loading of Tapentadol in your SLN formulation.
-
Possible Causes & Solutions:
-
Lipid Solubility: Tapentadol may have limited solubility in the chosen solid lipid.
-
Troubleshooting: Screen various solid lipids (e.g., Glyceryl Monostearate, Stearic acid) to find one with higher solubilizing capacity for Tapentadol. Consider adding a liquid lipid (oil) to the solid lipid matrix to create an imperfect crystalline structure, which can accommodate more drug.
-
-
Surfactant Concentration: The concentration of the surfactant may be insufficient to stabilize the newly formed nanoparticles, leading to drug expulsion.
-
Troubleshooting: Optimize the concentration of the surfactant (e.g., Poloxamer-188, Tween 80). A higher surfactant concentration can improve nanoparticle stability but may also lead to toxicity, so a balance is necessary.
-
-
Homogenization Parameters: The speed and duration of homogenization can affect nanoparticle formation and drug encapsulation.
-
Troubleshooting: Systematically vary the homogenization speed and time to find the optimal parameters for your specific formulation.
-
-
Issue 2: Instability of Self-Nanoemulsifying Drug Delivery System (SNEDDS) upon Dilution
-
Problem: Your SNEDDS formulation becomes unstable and shows phase separation or drug precipitation upon dilution with aqueous media.
-
Possible Causes & Solutions:
-
Inappropriate Excipient Ratio: The ratio of oil, surfactant, and cosurfactant may not be optimal for forming a stable nanoemulsion.
-
Troubleshooting: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable nanoemulsion over a wide range of dilutions.
-
-
Poor Drug Solubility in the Formulation: Tapentadol may have low solubility in the excipient mixture.
-
Troubleshooting: Screen different oils, surfactants, and cosurfactants to find a combination that provides the best solubility for Tapentadol.
-
-
"Food Effect" Variability: The presence of food in the GI tract can alter the performance of the SNEDDS.
-
Troubleshooting: Evaluate the in vitro performance of your SNEDDS in simulated gastric and intestinal fluids (fasted and fed states) to assess its robustness.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tapentadol and its Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tapentadol Solution | - | - | - | - | 100 (Baseline) | |
| TAP-KyronT-134 Complex | - | - | Increased 2.67-fold | - | 262 | |
| WWJ01 (Carbamate Prodrug) | - | - | - | - | 230 |
Note: Specific dose and pharmacokinetic values were not consistently provided in absolute numbers across all studies, hence the representation of fold-increase or relative values.
Experimental Protocols
Protocol 1: Preparation of Tapentadol-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is based on the methodology for preparing SLNs.
Materials:
-
Tapentadol Hydrochloride
-
Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)
-
Surfactant (e.g., Poloxamer-188)
-
Deionized water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add Tapentadol Hydrochloride to the molten lipid and stir until a clear solution is formed. This is the oil phase.
-
In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the oil phase. This is the aqueous phase.
-
Add the hot aqueous phase to the hot oil phase and immediately homogenize the mixture using a high-speed homogenizer at a specified RPM (e.g., 12,000 RPM) for a defined period (e.g., 15 minutes).
-
The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size.
-
The nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further lyophilized to obtain a dry powder for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving Tapentadol solution, test group receiving the novel formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples at a high speed (e.g., 10,000 RPM for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Analyze the concentration of Tapentadol in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating a novel Tapentadol formulation.
References
- 1. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Troubleshooting Tapentadol Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Tapentadol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Tapentadol solution is showing unexpected degradation. What are the most likely causes?
A1: Tapentadol is most susceptible to oxidative degradation.[1][2][3][4] Exposure to oxidizing agents, even atmospheric oxygen over time, can lead to the formation of degradation products. While generally stable under hydrolytic (acidic, basic, neutral), photolytic, and thermal stress, some studies have reported minor degradation under harsh conditions.[5] Review your experimental setup for potential sources of oxidation and refer to the stability data in the tables below.
Q2: I'm observing precipitation in my Tapentadol solution. Why is this happening?
A2: The solubility of Tapentadol hydrochloride is pH-dependent. It is freely soluble in water and acidic solutions but its solubility decreases at higher pH values as it converts to its free base form. If the pH of your aqueous solution is not adequately controlled and drifts towards alkaline conditions, precipitation of Tapentadol can occur. It is recommended to use buffered solutions, particularly for parenteral formulations, to maintain a pH between 4.0 and 6.0.
Q3: What are the primary degradation products of Tapentadol in an aqueous solution?
A3: Under oxidative stress, the two major degradation products identified are Tapentadol N-oxide and a phenol N-oxide of Tapentadol. These are formed through the oxidation of the amine group.
Q4: How should I prepare and store my aqueous Tapentadol solutions to ensure stability?
A4: To minimize degradation, especially from oxidation, it is advisable to use de-gassed water for solution preparation and to protect the solution from light. For long-term storage, keeping the solution at refrigerated temperatures (e.g., 5°C) and in tightly capped vials can enhance stability. For parenteral solutions, buffering the pH between 4.0 and 6.0 is crucial for stability.
Q5: Are there validated analytical methods to check the stability of my Tapentadol solution?
A5: Yes, numerous stability-indicating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed and validated. These methods can effectively separate Tapentadol from its degradation products and allow for accurate quantification. Refer to the "Experimental Protocols" section for a general HPLC method.
Data Presentation
Table 1: Solubility of Tapentadol Hydrochloride in Aqueous Media
| pH | Solubility ( g/100 mL) | Reference |
| 0.1 N HCl | 34 | |
| Simulated Intestinal Fluid | 35 | |
| 7.63 | 5.8 | |
| 12.48 | 3.4 |
Table 2: Summary of Tapentadol Stability under Forced Degradation Conditions
| Stress Condition | Observation | Degradation Products Identified | References |
| Oxidative Stress (e.g., H₂O₂) | Susceptible; significant degradation observed. | Tapentadol N-oxide, Phenol N-oxide | |
| Acid Hydrolysis (e.g., 0.1N HCl, 80-85°C) | Generally stable, though some studies report minor degradation under harsh conditions (e.g., ~7% degradation). | Tap-Deg-1 (unspecified) | |
| Base Hydrolysis (e.g., 0.1N-1M NaOH, 70-85°C) | Generally stable, but some studies show degradation, particularly with stronger base and higher temperature. | Tap-Deg-2 (unspecified) | |
| Neutral Hydrolysis (e.g., Water, 80-85°C) | Stable. | None reported. | |
| Photolytic Stress (e.g., UV/fluorescent light) | Generally stable, though one study reported significant degradation upon exposure to direct sunlight. | Tap-Deg-5 (unspecified) | |
| Thermal Stress (e.g., Dry heat, 80°C) | Stable. | None reported. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method based on published literature. Researchers should validate the method for their specific application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol and water (pH adjusted to 2.5 with formic acid) in a 35:65 v/v ratio. Another option is a 10 mM ammonium acetate buffer (pH 3.5 with glacial acetic acid) and acetonitrile/methanol (60:30:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm or 272 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of Tapentadol in the mobile phase.
-
Prepare the sample solution by diluting the aqueous Tapentadol solution to be tested with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Tapentadol peak.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of Tapentadol.
-
Acid Hydrolysis: Dissolve Tapentadol in 0.1 M HCl and reflux at 80°C for 5 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Tapentadol in 1 M NaOH and reflux at 80°C for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Tapentadol with 3% hydrogen peroxide at 80°C for 1 hour.
-
Photodegradation: Expose a solution of Tapentadol to direct sunlight for 5 hours or under UV light in a photostability chamber.
-
Thermal Degradation: Expose solid Tapentadol to dry heat at 80°C for 17 hours.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
Visualizations
Caption: Troubleshooting workflow for Tapentadol instability.
Caption: Primary degradation pathway of Tapentadol.
Caption: Factors affecting Tapentadol stability.
References
Technical Support Center: Tapentadol Analgesic Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability observed in Tapentadol's analgesic response during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Tapentadol?
Tapentadol is a centrally acting analgesic with a dual mechanism of action. It functions as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] This dual action contributes to its effectiveness in treating both nociceptive and neuropathic pain.[2][3] Unlike other opioids, the analgesic activity of Tapentadol resides in the parent molecule itself.[4]
Q2: How is Tapentadol metabolized, and which enzymes are involved?
The primary metabolic pathway for Tapentadol is Phase II metabolism, specifically glucuronidation, which is carried out by the enzymes UGT1A9 and UGT2B7. This process results in the formation of Tapentadol-O-glucuronide. Phase I metabolism, involving cytochrome P450 (CYP) enzymes, plays a lesser role. The main CYP enzymes involved are CYP2C9 and CYP2C19, which lead to the creation of N-desmethyl Tapentadol, and CYP2D6, which produces hydroxy Tapentadol. Approximately 70% of the drug is excreted in the urine, primarily as the O-glucuronide metabolite (55%) and sulfate metabolite (15%).
Q3: How significant is the impact of CYP2D6 genetic polymorphisms on Tapentadol's efficacy?
While CYP2D6 is involved in the metabolism of many opioids, its polymorphism has a less significant role in determining the analgesic response to Tapentadol compared to drugs like tramadol. This is because Tapentadol's analgesic effect is primarily from the parent drug, not its metabolites. However, some research suggests that CYP2D6 polymorphisms can still have a minor influence on its efficacy. For instance, poor metabolizers of CYP2D6 may experience different outcomes compared to extensive or ultrarapid metabolizers.
Q4: Can genetic variations in other enzymes affect Tapentadol's metabolism?
Yes, polymorphisms in genes encoding for CYP2C19 and UGT enzymes may contribute to interindividual variability in Tapentadol metabolism. Studies have shown that different CYP2C19 variants can significantly alter the intrinsic clearance of Tapentadol to its N-desmethyl metabolite in vitro. While genetic polymorphisms in UGT enzymes are not typically expected to lead to a poor metabolizer phenotype, they can still influence the rate of glucuronidation.
Q5: What patient-specific factors can influence the analgesic response to Tapentadol?
Several patient-specific factors can affect how an individual responds to Tapentadol. A pooled analysis of clinical trial data indicated that factors such as baseline pain intensity, prior opioid experience, gender, and body mass index (BMI) did not significantly alter the efficacy of Tapentadol ER. However, other studies have identified age as a significant factor, with older patients potentially having a greater demand for pain relief. Additionally, hepatic function is a clinically relevant factor that may necessitate dose adjustments, as impaired liver function can decrease the clearance of Tapentadol.
Q6: What are the most critical drug interactions to be aware of when working with Tapentadol?
Tapentadol has a significant number of potential drug interactions. Co-administration with other central nervous system (CNS) depressants, such as benzodiazepines, other opioids, anesthetics, and alcohol, can lead to increased sedation and respiratory depression. A critical contraindication is the use of Monoamine Oxidase Inhibitors (MAOIs) within 14 days of Tapentadol administration, as this can lead to a dangerous drug interaction. There are over 400 known drug interactions, with a substantial number being classified as major or moderate.
Troubleshooting Guides
Issue 1: Higher-than-Expected Inter-Subject Variability in Analgesic Response
If you observe significant variability in analgesic effect between experimental subjects, consider the following troubleshooting steps:
-
Genetic Screening:
-
Problem: Polymorphisms in metabolic enzymes can lead to altered pharmacokinetics.
-
Solution: Genotype subjects for key metabolic enzymes. While CYP2D6 is less critical for Tapentadol than for tramadol, consider screening for variants of CYP2C19 and UGT enzymes (UGT1A9, UGT2B7) to identify potential poor, intermediate, extensive, or ultrarapid metabolizers.
-
-
Hepatic Function Assessment:
-
Problem: Impaired liver function can significantly decrease Tapentadol clearance, leading to higher exposure.
-
Solution: Assess baseline liver function in all subjects. Exclude subjects with moderate to severe hepatic impairment or adjust dosing accordingly based on established guidelines.
-
-
Concomitant Medication Review:
-
Problem: Co-administered drugs can alter Tapentadol's metabolism or potentiate its effects.
-
Solution: Obtain a detailed history of all medications used by subjects. Pay close attention to CNS depressants and MAOIs.
-
Issue 2: Inconsistent or Lack of Efficacy at Standard Doses
When standard dosing fails to produce the expected analgesic effect, investigate these potential causes:
-
Metabolic Phenotype:
-
Problem: Subjects who are ultrarapid metabolizers of CYP2C19 or have highly active UGT enzymes may clear the drug more quickly, reducing its analgesic effect.
-
Solution: Correlate genotype data with pharmacokinetic measurements. In subjects with low drug exposure despite standard dosing, an ultrarapid metabolizer phenotype may be the cause.
-
-
Drug Formulation and Administration:
-
Problem: The formulation (Immediate Release vs. Extended Release) and administration with or without food can affect absorption and bioavailability. Food can increase Cmax and AUC and prolong the time to maximum concentration.
-
Solution: Ensure consistent formulation and administration protocols across all subjects. Record food intake around the time of drug administration to account for its potential effects.
-
-
Baseline Pain Levels and Type:
-
Problem: The type and severity of pain can influence Tapentadol's effectiveness. It is indicated for moderate to severe pain.
-
Solution: Standardize the pain model and ensure baseline pain intensity is within a consistent range for all subjects. Higher baseline pain levels have been associated with better analgesic effects in some studies.
-
Data Presentation
Table 1: Influence of Genetic Polymorphisms on Tapentadol Metabolism
| Gene | Allele Variant | Effect on Tapentadol Metabolism | Reference |
| CYP2C19 | CYP2C192G, *2H, R124Q, R261W | Drastically decreased intrinsic clearance (>80% reduction) | |
| CYP2C1929, L16F | Markedly increased intrinsic clearance (302% and 200%, respectively) | ||
| CYP2C19*3, *35FS | No detectable enzyme activity | ||
| CYP2D6 | Poor Metabolizer Phenotype | Less critical than for tramadol, but may still influence response. | |
| Ultrarapid Metabolizer Phenotype | May require dose adjustments. |
Table 2: Pharmacokinetic Parameters of Tapentadol
| Parameter | Value | Conditions | Reference |
| Absolute Bioavailability | ~32% | Single oral dose, fasted state | |
| Time to Max Concentration (Tmax) | ~1.5 hours | Fasted state | |
| ~3.0 hours | Fed state | ||
| Protein Binding | ~20% | In plasma | |
| Inter-individual Variability (CL/F) | 30% | Apparent oral clearance | |
| Inter-individual Variability (Vd/F) | 29% | Apparent central volume of distribution |
Experimental Protocols
Protocol 1: In Vitro Assessment of Tapentadol Metabolism by CYP2C19 Variants
Objective: To determine the kinetic parameters of Tapentadol metabolism by different CYP2C19 allelic variants.
Methodology:
-
System: Use insect microsomes expressing individual human CYP2C19 allelic variants.
-
Incubation: Incubate the microsomes with a range of Tapentadol concentrations (e.g., 50–1250 μM) for 40 minutes at 37°C.
-
Reaction Termination: Stop the reaction by rapid cooling to -80°C.
-
Analysis: Analyze the formation of the N-desmethyl Tapentadol metabolite using a validated UPLC-MS/MS system.
-
Data Analysis: Determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) by fitting the data to the Michaelis-Menten equation. Calculate the intrinsic clearance as Vmax/Km.
Protocol 2: Genotyping of CYP2D6 for Subject Stratification
Objective: To identify the CYP2D6 metabolizer phenotype of research subjects.
Methodology:
-
Sample Collection: Collect a biological sample (e.g., saliva or blood) from each subject.
-
DNA Extraction: Isolate genomic DNA from the collected samples.
-
Genotyping Assay: Employ a validated genotyping technique to identify specific single nucleotide variants (SNVs) and copy number variants (CNVs) in the CYP2D6 gene. Techniques can include:
-
TaqMan Genotyping Assays
-
Luminex xTAG platforms
-
PharmacoScan arrays
-
Long-range PCR followed by sequencing for complex variants.
-
-
Phenotype Assignment: Use a standardized scoring system, such as the one recommended by the Clinical Pharmacogenetics Implementation Consortium (CPIC), to translate the genotype into a predicted phenotype (e.g., Poor, Intermediate, Normal, or Ultrarapid Metabolizer).
Visualizations
Caption: Primary metabolic pathways of Tapentadol.
Caption: Key factors contributing to Tapentadol response variability.
Caption: Logical workflow for investigating response variability.
References
- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapentadol: A Comprehensive Review of Its Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tapentadol extended-release for treatment of chronic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tapentadol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tapentadol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of Tapentadol?
A1: Tapentadol is a centrally acting analgesic with a dual mechanism of action. Its primary on-target activities are:
-
μ-opioid receptor (MOR) agonism: It binds to and activates the MOR, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase and modulates ion channels.[1][2][3][4]
-
Norepinephrine (NE) reuptake inhibition: It blocks the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1]
Known off-target activities at higher concentrations include:
-
Delta-opioid receptor (DOR) and Kappa-opioid receptor (KOR) binding: Tapentadol has a lower affinity for these receptors compared to MOR.
-
Serotonin transporter (SERT) inhibition: It weakly inhibits serotonin reuptake, though this is not considered a major contributor to its analgesic effect.
-
Muscarinic receptor binding: It has shown weak antagonistic activity at muscarinic receptors.
-
Sigma-1 receptor binding: Some studies have indicated potential interaction with the sigma-1 receptor.
Q2: I am observing effects in my cellular assay at high concentrations of Tapentadol that are not consistent with MOR activation. What could be the cause?
A2: At high concentrations, the off-target activities of Tapentadol may become more pronounced. The observed effects could be due to its interaction with DOR, KOR, SERT, or muscarinic receptors. It is also possible that at supra-pharmacological concentrations, Tapentadol may induce non-specific cellular stress or toxicity. It is crucial to determine the optimal concentration range for your specific assay that favors on-target activity.
Q3: How can I experimentally differentiate between MOR-mediated and NET-mediated effects of Tapentadol in my cell line?
A3: To dissect the dual mechanism of action, you can use selective antagonists.
-
To block MOR-mediated effects, pre-incubate your cells with a selective MOR antagonist like Naloxone or Naltrexone . Any remaining effect observed with Tapentadol can then be attributed to NET inhibition or other off-target interactions.
-
To block NET-mediated effects, use a selective NET inhibitor such as Nisoxetine or Reboxetine . The remaining effect will likely be due to MOR agonism.
Q4: What are typical Ki and EC50 values for Tapentadol at its primary and off-target sites?
A4: The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of Tapentadol. Note that values can vary depending on the assay conditions and biological system used.
Quantitative Data Summary
| Target | Species/System | Assay Type | Value (µM) | Reference |
| μ-Opioid Receptor (MOR) | Human (recombinant) | Binding (Ki) | 0.16 | |
| Rat | Binding (Ki) | 0.096 | ||
| Human (recombinant) | [³⁵S]GTPγS (EC₅₀) | 0.67 | ||
| Norepinephrine Transporter (NET) | Rat (synaptosomes) | Uptake Inhibition (Ki) | 0.48 | |
| Human (recombinant) | Binding (Ki) | 8.80 | ||
| Delta-Opioid Receptor (DOR) | Rat | Binding (Ki) | 0.97 | |
| Kappa-Opioid Receptor (KOR) | Rat | Binding (Ki) | 0.91 | |
| Serotonin Transporter (SERT) | Rat (synaptosomes) | Uptake Inhibition (Ki) | 2.37 | |
| Human (recombinant) | Binding (Ki) | 5.28 | ||
| Muscarinic M1 Receptor | Rat | Binding (Ki) | 0.47 |
Troubleshooting Guides
Issue 1: High background or inconsistent results in functional assays (e.g., cAMP, GTPγS).
-
Possible Cause: Suboptimal assay conditions, poor cell health, or reagent issues.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment.
-
Optimize Assay Conditions: Titrate the concentration of key reagents such as GDP in GTPγS assays. Optimize incubation times and temperature.
-
Check Reagent Integrity: Confirm that all buffers are at the correct pH and that stock solutions of Tapentadol and other compounds have been stored correctly.
-
Include Proper Controls: Always run positive and negative controls. For MOR activation, a full agonist like DAMGO is a good positive control. For NET inhibition, a known inhibitor like Nisoxetine can be used.
-
Issue 2: Difficulty isolating MOR agonism from NET inhibition.
-
Possible Cause: The chosen cell line endogenously expresses both MOR and NET, leading to a compound effect.
-
Troubleshooting Workflow:
-
Cell Line Characterization: First, confirm the expression of MOR and NET in your cell line using qPCR or Western blot.
-
Use of Selective Antagonists: As described in the FAQs, use selective antagonists to block one pathway at a time. The diagram below illustrates this logical workflow.
-
Concentration-Response Curves: Generate concentration-response curves for Tapentadol in the presence and absence of each antagonist. A rightward shift in the curve in the presence of an antagonist indicates a competitive interaction at that target.
-
Caption: Workflow for dissecting Tapentadol's dual mechanism.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
This protocol determines the binding affinity (Ki) of Tapentadol by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR cells).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled ligand for non-specific binding (e.g., 10 µM Naloxone).
-
Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.33% PEI).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Total Binding: Add cell membranes and radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of Naloxone.
-
Competition: Add cell membranes, radioligand, and varying concentrations of Tapentadol.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total - Non-specific) and determine the IC50 of Tapentadol. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following MOR stimulation by Tapentadol.
-
Materials:
-
Cell membranes expressing the MOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Varying concentrations of Tapentadol.
-
-
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of Tapentadol in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of Tapentadol to determine the EC50 and Emax.
-
Protocol 3: Norepinephrine Transporter (NET) Uptake Assay
This assay measures the ability of Tapentadol to inhibit the uptake of norepinephrine into cells expressing NET.
-
Materials:
-
HEK293 cells stably transfected with human NET (hNET-HEK293).
-
[³H]-Norepinephrine.
-
Uptake Buffer (e.g., Krebs-Ringer's buffer).
-
Varying concentrations of Tapentadol.
-
-
Procedure:
-
Plate hNET-HEK293 cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of Tapentadol or vehicle control.
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Add [³H]-Norepinephrine to initiate uptake and incubate at 37°C for a defined period (e.g., 10-30 minutes).
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Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.
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Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Determine the IC50 of Tapentadol for NET inhibition.
-
Signaling Pathways and Visualizations
Tapentadol's Dual-Action Signaling
Tapentadol's primary effects are mediated through two distinct signaling pathways. As a MOR agonist, it activates the Gαi/o subunit of the G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The dissociated Gβγ subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Simultaneously, by inhibiting NET, Tapentadol increases the extracellular concentration of norepinephrine, which can then act on adrenergic receptors, such as the inhibitory α2-adrenergic receptor, further modulating cellular signaling.
Caption: Tapentadol's dual signaling pathways.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tapentadol Synthesis for Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Tapentadol synthesis. The information presented is intended for qualified scientists and professionals in a research and development setting.
Troubleshooting Guide
This section addresses common issues that can arise during the synthesis of Tapentadol, presented in a question-and-answer format.
Question 1: Low Yield in the Grignard Reaction Step
Issue: The initial Grignard reaction between 3-bromoanisole and (R)-propylene oxide, a critical C-C bond-forming step, is resulting in a lower than expected yield of the intermediate (R)-1-(3-methoxyphenyl)propan-2-ol.
Possible Causes and Solutions:
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Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried before use.
-
Quality of Magnesium: The magnesium turnings used should be fresh and activated. Pre-treatment of magnesium with iodine or 1,2-dibromoethane can help initiate the reaction.
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Side Reactions: The formation of a Wurtz-type coupling byproduct (3,3'-dimethoxybiphenyl) can compete with the desired reaction. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension.
Question 2: Inefficient Resolution of the Racemic Mixture
Issue: The enzymatic or chemical resolution of the racemic intermediate is not providing the desired enantiomeric excess (e.e.) of the (2R,3R)-isomer.
Possible Causes and Solutions:
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Enzyme Activity: If using enzymatic resolution, ensure the enzyme (e.g., a lipase) is active and used under optimal pH and temperature conditions. The solvent system can also significantly impact enzyme activity and selectivity.
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Resolving Agent Purity: For chemical resolution, the purity of the chiral resolving agent (e.g., tartaric acid derivatives) is crucial. Use a resolving agent of high enantiomeric purity.
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Equilibration: Ensure the resolution reaction is allowed to proceed to equilibrium to achieve the maximum possible separation.
Question 3: Poor Yield in the Final Demethylation and Cyclization Step
Issue: The final step involving the demethylation of the methoxy group and subsequent cyclization to form Tapentadol is inefficient.
Possible Causes and Solutions:
-
Incomplete Demethylation: The choice of demethylating agent (e.g., HBr, BBr3) and the reaction conditions (temperature, time) are critical. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete demethylation before proceeding with cyclization.
-
Suboptimal Cyclization Conditions: The cyclization step is often base-mediated. The choice of base and solvent can significantly influence the yield. A systematic screening of different bases and solvents may be necessary to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield of Tapentadol synthesis?
A1: The most critical parameters include maintaining strictly anhydrous conditions in the Grignard reaction, ensuring the high enantiomeric purity of the resolved intermediate, and optimizing the conditions for the final demethylation and cyclization step.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Minimizing impurities requires careful control of reaction conditions at each step. This includes using high-purity reagents and solvents, maintaining an inert atmosphere where necessary, and carefully monitoring reaction progress to avoid over-reaction or side reactions. Purification of intermediates at each stage is also recommended.
Q3: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?
A3: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is essential for determining the enantiomeric excess of resolved intermediates. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for structural confirmation of intermediates and the final product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data to illustrate how varying reaction conditions can impact the yield of key steps in a multi-step synthesis.
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield of (R)-1-(3-methoxyphenyl)propan-2-ol (%) |
| Diethyl Ether | 4.3 | 34.6 | 75 |
| Tetrahydrofuran (THF) | 7.5 | 66 | 85 |
| 2-Methyl-THF | 6.2 | 80 | 82 |
Table 2: Influence of Resolving Agent on Enantiomeric Excess
| Resolving Agent | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) of (2R,3R)-isomer (%) |
| (S)-(+)-Mandelic Acid | Ethanol | 25 | 92 |
| Di-p-toluoyl-D-tartaric acid | Methanol | 0 | 98 |
| (1R)-(-)-10-Camphorsulfonic acid | Acetone | 25 | 95 |
Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Optimizing a Synthetic Step
Caption: A logical workflow for the systematic optimization of a chemical reaction step.
Diagram 2: Logical Relationship of Key Synthetic Stages
Caption: A simplified representation of the major stages in a potential Tapentadol synthesis route.
Strategies to reduce gastrointestinal side effects of Tapentadol in animal studies
Welcome, researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the gastrointestinal (GI) side effects of Tapentadol in preclinical animal research. Our goal is to help you design robust experiments and effectively manage potential complications.
Frequently Asked Questions (FAQs)
Q1: Why is Tapentadol expected to have a better gastrointestinal (GI) tolerability profile compared to traditional µ-opioid receptor (MOR) agonists in animal models?
A1: Tapentadol's improved GI profile stems from its unique dual mechanism of action.[1][2] Unlike traditional opioids like morphine or oxycodone, which rely almost entirely on µ-opioid receptor (MOR) agonism for analgesia, Tapentadol combines moderate MOR agonism with norepinephrine reuptake inhibition (NRI).[1][3]
This dual action is crucial because:
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Synergistic Analgesia: The MOR and NRI mechanisms work together synergistically to produce strong pain relief.[4]
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Additive Side Effects: In contrast, the two mechanisms contribute only in a simple additive manner to the inhibition of gastrointestinal transit.
This separation means that a therapeutically effective analgesic dose of Tapentadol has a less pronounced effect on GI motility compared to an equianalgesic dose of a traditional opioid. Studies in rats have demonstrated this distinction, showing a greater separation between the desired analgesic effects and the undesirable GI effects for Tapentadol. The reduced reliance on strong MOR activation is a key reason for the lower incidence of constipation and nausea/vomiting observed in both clinical and preclinical studies.
References
- 1. Tapentadol: an overview of the safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lack of synergistic interaction between the two mechanisms of action of tapentadol in gastrointestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tapentadol-Induced Respiratory Depression in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tapentadol-induced respiratory depression in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tapentadol-induced respiratory depression?
A1: Tapentadol's primary mechanism for respiratory depression is through its agonist activity at the μ-opioid receptor (MOR), similar to classical opioids like morphine.[1][2] Activation of MORs on neurons within key respiratory control centers in the brainstem, such as the pre-Bötzinger complex and the Kölliker-Fuse nucleus, leads to neuronal inhibition, resulting in a decreased respiratory rate and tidal volume.[3][4][5] While tapentadol also acts as a norepinephrine reuptake inhibitor (NRI), which contributes to its analgesic effect, the respiratory depression is predominantly a MOR-mediated side effect.
Q2: How does the respiratory depression profile of tapentadol compare to other opioids like morphine or oxycodone in preclinical models?
A2: Preclinical and clinical studies suggest that tapentadol may have a wider therapeutic window regarding respiratory depression compared to equianalgesic doses of classical opioids. For instance, one study in healthy volunteers indicated that tapentadol 100 mg produced less respiratory depression than oxycodone 20 mg. This is attributed to its dual mechanism of action, where a portion of its analgesic effect comes from norepinephrine reuptake inhibition, reducing the reliance on strong MOR agonism which is the primary driver of respiratory depression. This concept is sometimes referred to as a lower "µ-load."
Q3: Can naloxone effectively reverse tapentadol-induced respiratory depression?
A3: Yes, naloxone, a non-selective opioid receptor antagonist, can effectively reverse respiratory depression induced by tapentadol. Since the respiratory depression is mediated by the μ-opioid receptor, naloxone competes with tapentadol at these receptors, thereby antagonizing its effects. The dose and administration regimen of naloxone should be carefully titrated to restore adequate respiration without precipitating severe withdrawal symptoms.
Q4: What is the role of tapentadol's norepinephrine reuptake inhibition (NRI) in its respiratory effects?
A4: The NRI component of tapentadol's action is primarily associated with its analgesic efficacy, particularly for neuropathic pain. While norepinephrine itself can have complex effects on the respiratory network, tapentadol's primary respiratory depressant effect is driven by its MOR agonism. Some research suggests that increased norepinephrine levels might have a mild stimulatory effect on respiration, potentially counteracting the MOR-mediated depression to a small degree, which could contribute to tapentadol's more favorable respiratory safety profile compared to other opioids.
Q5: Are there non-opioid antagonists that can manage tapentadol-induced respiratory depression?
A5: Yes, research is ongoing into non-opioid respiratory stimulants that could reverse opioid-induced respiratory depression without affecting analgesia. These include classes of drugs like ampakines (e.g., CX717), which modulate glutamatergic pathways, and serotonin receptor agonists. These agents act on non-opioidergic pathways to stimulate breathing and could, in theory, be used to counteract the effects of tapentadol.
Troubleshooting Guides
Issue 1: High variability or inconsistent respiratory data in rodent plethysmography.
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Question: My respiratory measurements (frequency, tidal volume) show high variability between subjects and even within the same subject during baseline readings after tapentadol administration. What could be the cause?
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Answer:
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Acclimatization: Insufficient acclimatization of the animals to the whole-body plethysmography (WBP) chambers can cause stress, leading to erratic breathing patterns. Ensure a consistent and adequate habituation period before starting any measurements.
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"Floor Effect": Rodents at rest under normal air (normocapnic) conditions have a low breathing rate. This "floor effect" can make it difficult to detect further decreases caused by a respiratory depressant.
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Restraint Stress: If using a head-out or nose-only plethysmography system, the physical restraint can induce stress and alter breathing, potentially exacerbating the respiratory depression observed.
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Animal Activity: Movement, sniffing, and grooming within the chamber will significantly alter respiratory waveforms. Ensure your analysis software can filter out or separately analyze these periods of activity from quiet breathing.
-
-
Troubleshooting Steps:
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Increase Acclimatization Time: Extend the period the animals spend in the chambers for several days before the experiment begins.
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Use a Hypercapnic Challenge: Introduce a gas mixture with elevated CO2 (e.g., 5-8% CO2) to stimulate breathing. This raises the baseline respiratory rate and volume, making the depressant effects of tapentadol more pronounced and easier to measure.
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Refine Data Analysis: Use software to gate your analysis to periods of rest, excluding sniffing and movement artifacts. Analyze the entire respiratory waveform, not just frequency and tidal volume, to identify irregularities.
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Issue 2: Unexpectedly high mortality rate at calculated equianalgesic doses.
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Question: I am using a dose of tapentadol that is reported to be equianalgesic to a standard dose of morphine, but I am observing a higher-than-expected rate of severe respiratory depression and mortality. Why might this be happening?
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Answer:
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Strain and Sex Differences: Different rodent strains and sexes can have varying sensitivities to the respiratory depressant effects of opioids. The equianalgesic dose may not translate to an equidepressant dose in your specific animal model.
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Drug-Vehicle Interaction: The vehicle used to dissolve and administer tapentadol could have its own physiological effects or alter the pharmacokinetics of the drug.
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Route of Administration: The rate of absorption and peak plasma concentration of tapentadol can vary significantly with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous), affecting the intensity of respiratory depression.
-
-
Troubleshooting Steps:
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Conduct a Dose-Response Study: Perform a preliminary dose-escalation study in a small cohort of your specific animal model to determine the ED50 for respiratory depression and establish a safe dose range.
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Standardize Procedures: Ensure the route of administration, injection speed, and vehicle are consistent across all experiments.
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Monitor Vital Signs: In addition to respiratory parameters, monitor oxygen saturation (SpO2) and heart rate to get a more complete picture of the animal's physiological state.
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Issue 3: Incomplete or inconsistent reversal of respiratory depression with naloxone.
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Question: I am administering naloxone to reverse tapentadol-induced respiratory depression, but the effect is either short-lived or incomplete. What should I consider?
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Answer:
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Naloxone Half-Life: Naloxone has a shorter half-life than many opioids, including tapentadol. A single bolus dose may initially reverse respiratory depression, but as the naloxone is metabolized, the animal may experience "renarcotization" as the longer-acting tapentadol re-asserts its effect.
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Insufficient Dose: The dose of naloxone may be insufficient to fully compete with the administered dose of tapentadol at the μ-opioid receptors.
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Receptor Kinetics: The relative binding affinities of tapentadol and naloxone at the MOR will influence the reversal dynamics.
-
-
Troubleshooting Steps:
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Implement a Continuous Infusion: For sustained reversal, particularly after high doses of tapentadol, a continuous intravenous infusion of naloxone following an initial bolus dose is often more effective.
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Titrate to Effect: Administer naloxone in smaller, incremental doses, titrating to the desired effect (e.g., a return to a safe respiratory rate) rather than a single large dose, which can precipitate withdrawal.
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Consult Dose-Response Data: Refer to literature for effective naloxone reversal doses for opioids with similar MOR affinity in your chosen animal model. For example, a study in mice showed that 0.1 mg/kg s.c. of naloxone promptly recovered SaO2 after oxycodone administration.
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Data Presentation
Table 1: Example Dose-Response of Opioids on Respiratory Parameters in Rodents
| Opioid | Species | Route | Dose Range | Effect on Respiratory Rate | Effect on Tidal Volume | Effect on Minute Volume | Reference |
| Fentanyl | Rat | IV | 12-50 µg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| Heroin | Rat | IV | 300-1200 µg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| Morphine | Mouse | SC | 1-32 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| Oxycodone | Mouse | PO | 0.71 mg/kg (est.) | Significant decrease | Significant decrease | Significant decrease |
Note: This table provides example data for common opioids to illustrate expected effects. Researchers should establish their own dose-response curves for tapentadol in their specific model.
Table 2: Naloxone Reversal Dosing Examples in Preclinical Models
| Opioid Reversed | Species | Naloxone Dose | Route | Outcome | Reference |
| Oxycodone | Mouse | 0.1 mg/kg | s.c. | Prompt recovery of SaO2 | |
| Buprenorphine | Human | 2-4 mg | IV | Maximal (but short-lived) reversal | |
| Fentanyl Analogs | Mouse | 10 mg/kg | N/A | Attenuated hypoventilatory effects |
Experimental Protocols
Protocol 1: Assessment of Tapentadol-Induced Respiratory Depression using Whole-Body Plethysmography (WBP) in Rats
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Animal Preparation & Acclimatization:
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House male Sprague-Dawley rats individually and maintain them on a 12-hour light/dark cycle.
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If using intravenous (IV) administration, surgically implant a catheter in the tail vein and allow for a sufficient recovery period.
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Acclimatize rats to the WBP chambers for at least 1-2 hours daily for 3-5 days prior to the experiment to minimize stress.
-
-
Experimental Setup:
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Calibrate the WBP system according to the manufacturer's instructions.
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Place the rat in the chamber and allow for a 30-60 minute stabilization period.
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Record baseline respiratory parameters (respiratory frequency, tidal volume, minute volume) for at least 30 minutes.
-
-
Hypercapnic Challenge (Optional but Recommended):
-
To increase sensitivity, introduce a hypercapnic gas mixture (e.g., 8% CO2, 21% O2, balance N2) into the chamber.
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Allow respiration to stabilize under hypercapnic conditions and record a new baseline.
-
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Drug Administration:
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Administer the predetermined dose of tapentadol (or vehicle control) via the desired route (e.g., IV, IP, SC).
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Immediately begin recording post-injection respiratory data continuously for at least 60-90 minutes.
-
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Data Analysis:
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Analyze the recorded data in epochs (e.g., 5-minute intervals) to observe the time course of respiratory depression.
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Express post-drug respiratory parameters as a percentage of the pre-drug baseline.
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Ensure to filter out artifacts from movement, sniffing, or grooming.
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Protocol 2: Naloxone Reversal of Tapentadol-Induced Respiratory Depression
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Induction of Respiratory Depression:
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Follow steps 1-4 of Protocol 1 to induce a stable and significant level of respiratory depression with tapentadol. This is typically defined as a 40-50% reduction in minute ventilation from baseline.
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Naloxone Administration:
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Once the desired level of respiratory depression is achieved, administer naloxone.
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Bolus Dosing: Administer a single dose of naloxone (e.g., 0.1 - 1.0 mg/kg, IV or SC) and monitor for reversal of respiratory depression.
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Infusion Dosing: For sustained reversal, administer an initial IV bolus of naloxone, followed immediately by a continuous IV infusion. The infusion rate should be determined in pilot studies.
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Monitoring and Data Collection:
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Continuously record respiratory parameters for at least 60 minutes post-naloxone administration to assess the extent and duration of the reversal.
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Monitor for signs of renarcotization (a return of respiratory depression) as the naloxone is metabolized.
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Visualizations
References
- 1. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming analytical challenges in Tapentadol metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the identification and quantification of Tapentadol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of Tapentadol?
A1: Tapentadol is extensively metabolized in humans, with over 95% of the drug being eliminated through metabolic processes.[1] The primary metabolic route is Phase II glucuronidation, which directly conjugates Tapentadol to form tapentadol-O-glucuronide, the most abundant metabolite.[1][2][3] This process is mainly catalyzed by UGT isoforms UGT1A9 and UGT2B7.[1] A smaller portion of Tapentadol undergoes Phase I oxidation via cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP2D6) to form N-desmethyltapentadol (M2) and hydroxy-tapentadol (M1). These Phase I metabolites can also be further conjugated.
Q2: Are the metabolites of Tapentadol pharmacologically active?
A2: The major metabolites of Tapentadol, including tapentadol-O-glucuronide, are considered pharmacologically inactive. While some minor metabolites have shown weak analgesic effects in preclinical models, their systemic exposure in humans at therapeutic doses is too low to contribute significantly to the overall analgesic activity of the parent drug.
Q3: Why is enzymatic or chemical hydrolysis often required before analyzing Tapentadol metabolites?
A3: A significant portion of Tapentadol and its Phase I metabolites are excreted as glucuronide conjugates. These conjugates are highly water-soluble and may not be easily detectable or quantifiable by standard analytical methods like LC-MS/MS without a hydrolysis step. Hydrolysis, either enzymatic (using β-glucuronidase) or acidic, cleaves the glucuronic acid moiety, converting the conjugated metabolites back to their parent forms (aglycones) for improved detection and quantification.
Q4: What are the common analytical techniques used for Tapentadol metabolite identification?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most widely used techniques for the sensitive and selective determination of Tapentadol and its metabolites in biological matrices such as urine, blood, and oral fluid.
Troubleshooting Guides
Issue 1: Low or no detection of N-desmethyltapentadol.
| Possible Cause | Troubleshooting Step |
| Inefficient Hydrolysis | N-desmethyltapentadol is also excreted as a glucuronide conjugate. Ensure complete hydrolysis by optimizing the enzyme concentration (e.g., β-glucuronidase) and incubation time and temperature. Consider acid hydrolysis as an alternative. |
| Inappropriate Sample Preparation | For oral fluid, ensure efficient extraction from the collection device. For urine, a simple dilute-and-shoot method may be sufficient after hydrolysis. |
| Suboptimal LC-MS/MS Parameters | Optimize the precursor and product ion transitions for N-desmethyltapentadol (e.g., quantifying transition 208.1 > 107 and qualifying transition 208.1 > 121). Adjust chromatographic conditions to ensure proper retention and peak shape. |
Issue 2: High variability in quantitative results.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Use a stable isotope-labeled internal standard (e.g., D6-tapentadol) to compensate for matrix effects. Evaluate and minimize matrix effects by optimizing sample preparation (e.g., solid-phase extraction). |
| Inconsistent Hydrolysis Efficiency | The activity of β-glucuronidase can vary between samples. Monitor the hydrolysis efficiency using an internal hydrolysis indicator. Ensure consistent pH and temperature during incubation. |
| Analyte Instability | Assess the stability of Tapentadol and its metabolites in the biological matrix under the storage and processing conditions. |
Issue 3: Difficulty in simultaneous quantification of Tapentadol and tapentadol-O-glucuronide.
| Possible Cause | Troubleshooting Step |
| Large Concentration Difference | The concentration of tapentadol-O-glucuronide in clinical samples is significantly higher than that of Tapentadol. This can lead to detector saturation for the glucuronide or poor sensitivity for the parent drug. |
| Different Chromatographic Behavior | The polarity difference between Tapentadol and its glucuronide can make co-elution and optimal separation challenging. |
| Solution | A common approach is to use a single processed sample but perform two separate injections with different chromatographic conditions and injection volumes for each analyte. This allows for the optimization of the analytical method for each compound individually. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Tapentadol and N-Desmethyltapentadol in Urine
This protocol is a generalized procedure based on published methods.
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Sample Preparation (with Hydrolysis):
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To 100 µL of urine, add an internal standard (e.g., deuterated tapentadol).
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Add 100 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5).
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Incubate at 60°C for 1-2 hours.
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Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant for LC-MS/MS analysis.
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LC-MS/MS Conditions:
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Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18).
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium formate, pH 4) and an organic solvent (e.g., methanol or acetonitrile) is typical.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
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Tapentadol transitions: Quantifier 222.1 > 107; Qualifier 222.1 > 121.
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N-Desmethyltapentadol transitions: Quantifier 208.1 > 107; Qualifier 208.1 > 121.
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Quantitative Data Summary
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Intraday Precision (%) | Interday Precision (%) |
| Tapentadol | Oral Fluid | 10 | 10-100 | 3.6 | 13.6 |
| N-Desmethyltapentadol | Oral Fluid | 10 | 10-100 | - | - |
| Tapentadol | Urine | 50 | 50-1000 | 2.1 | 4.4 |
| N-Desmethyltapentadol | Urine | 50 | 50-1000 | 2.9 | 5.7 |
| Tapentadol | Serum | 0.200 | 0.200-200 | - | - |
| Tapentadol-O-glucuronide | Serum | 10.0 | 10.0-10,000 | - | - |
Data compiled from references.
Visualizations
References
Validation & Comparative
Validating the synergistic interaction between Tapentadol's dual mechanisms
A Comparative Guide to the Synergistic Analgesia of Tapentadol
An Objective Analysis of Tapentadol's Dual-Action Efficacy Supported by Preclinical Evidence
Tapentadol, a centrally acting analgesic, represents a significant development in pain management through its novel dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[1][2] This guide provides a comprehensive comparison of Tapentadol's synergistic activity with its individual components, supported by quantitative data from preclinical studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation of this synergy.
The core therapeutic advantage of Tapentadol stems from the potent synergistic interaction between its two mechanisms of action.[1][3] This synergy results in a powerful analgesic effect, comparable to that of classical opioids like morphine, but with a significantly lower affinity for the μ-opioid receptor.[1] This unique characteristic may contribute to a more favorable side-effect profile, particularly concerning gastrointestinal issues.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies in rat models of pain have been instrumental in quantifying the synergistic interaction between Tapentadol's MOR agonism and NRI. The use of selective antagonists, such as naloxone (an opioid antagonist) and yohimbine (an α2-adrenoceptor antagonist), has allowed researchers to isolate and compare the individual contributions of each mechanism to the overall analgesic effect.
Table 1: Antinociceptive Potency (ED₅₀) of Tapentadol and its Mechanisms in the Rat Tail-Flick Test (Acute Nociceptive Pain)
| Treatment Group | ED₅₀ (mg/kg, i.p.) [95% CI] |
| Tapentadol (Unblocked) | 5.1 [4.4–5.8] |
| MOR Component (in presence of Yohimbine) | 8.8 [7.6–10.1] |
| NRI Component (in presence of Naloxone) | 32.7 [28.2–37.9] |
| Data sourced from Schröder et al. (2011). |
Table 2: Antihyperalgesic Potency (ED₅₀) of Tapentadol and its Mechanisms in the Rat Spinal Nerve Ligation Model (Chronic Neuropathic Pain)
| Treatment Group | ED₅₀ (mg/kg, i.p.) [95% CI] |
| Tapentadol (Unblocked) | 6.9 [5.9–8.1] |
| MOR Component (in presence of Yohimbine) | 18.6 [15.2–22.8] |
| NRI Component (in presence of Naloxone) | 32.5 [26.8–39.4] |
| Data sourced from Schröder et al. (2011). |
These data clearly demonstrate that the potency of Tapentadol alone is significantly greater than the potency of its individual MOR and NRI components, confirming a synergistic, rather than merely additive, interaction. Notably, while the MOR component is more dominant in acute pain, the NRI mechanism plays a more significant role in chronic neuropathic pain models.
Experimental Protocols
The validation of Tapentadol's synergistic action relies on established preclinical pain models. Below are the detailed methodologies for the key experiments cited.
Low-Intensity Tail-Flick Test in Rats
This experiment assesses the analgesic effect on acute thermal pain.
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Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: A focused beam of light is directed onto the ventral surface of the rat's tail. The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Tapentadol is administered intraperitoneally (i.p.) at various doses. To dissect the dual mechanisms, specific groups are pre-treated with either the opioid antagonist naloxone or the α2-adrenoceptor antagonist yohimbine.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of maximum possible effect (% MPE) against the dose of Tapentadol. The ED₅₀ value, the dose at which 50% of the maximum analgesic effect is observed, is then calculated.
Spinal Nerve Ligation (SNL) Model in Rats
This model is used to induce a state of chronic neuropathic pain.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of the rat are tightly ligated. This procedure leads to the development of tactile allodynia (pain response to a non-painful stimulus) in the ipsilateral paw.
-
Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a paw withdrawal response, is determined.
-
Drug Administration: As in the tail-flick test, different doses of Tapentadol are administered, with or without pre-treatment with naloxone or yohimbine, to create dose-response curves.
-
Data Analysis: The antihyperalgesic effect is quantified, and ED₅₀ values are calculated to determine the potency of Tapentadol and its individual components in alleviating neuropathic pain.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate Tapentadol's signaling pathway and the experimental workflow used to validate its synergistic action.
Caption: Tapentadol's dual mechanism of action.
Caption: Workflow for validating Tapentadol's synergy.
References
- 1. Synergistic Interaction between the Two Mechanisms of Action of Tapentadol in Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between the two mechanisms of action of tapentadol in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tapentadol's Side-Effect Profile: A Comparative Analysis with Other Opioids
A deep dive into the comparative side-effect profiles of Tapentadol and other commonly prescribed opioids, supported by quantitative data from clinical trials and detailed experimental methodologies.
Tapentadol, a centrally acting analgesic, possesses a unique dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1] This distinctive pharmacological profile suggests a potentially different side-effect profile compared to traditional opioid agonists. This guide provides a comprehensive comparison of the adverse effects of Tapentadol with other widely used opioids such as oxycodone, tramadol, and morphine, intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Side-Effect Incidence
The following table summarizes the incidence rates of common opioid-related adverse events as reported in various clinical trials and meta-analyses. It is important to note that incidence rates can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect | Tapentadol | Oxycodone | Tramadol | Morphine |
| Nausea | 9.8% - 30%[2][3] | 20.7% - 23%[4][5] | 6.3% - 40% | 10% - 21% |
| Vomiting | 12.7% - 18% | 12% - 24.7% | Data varies | 15% |
| Constipation | 3.6% - 8.6% | 18.5% - 23% | 3.6% | 23% - 95% |
| Dizziness | 7.0% - 24% | 10.5% - 13% | 3.6% | Data varies |
| Somnolence | 6.6% - 15% | 23% | Data varies | 88% (sedation) |
| Dry Mouth | 6% | Data varies | Data varies | 77% - 95% |
| Pruritus | Data varies | 13% | Data varies | Data varies |
Mechanisms Underlying the Side-Effect Profiles
Tapentadol's dual mechanism of action is believed to contribute to its comparatively favorable gastrointestinal side-effect profile. While its mu-opioid receptor agonism is responsible for typical opioid-related side effects, the inhibition of norepinephrine reuptake is thought to modulate pain pathways in a way that may reduce the incidence of nausea, vomiting, and constipation.
Traditional opioids like morphine and oxycodone exert their effects primarily through potent agonism at mu-opioid receptors in the central nervous system and the gastrointestinal tract, leading to a higher incidence of constipation and other GI-related issues. Tramadol also has a dual mechanism, involving weak mu-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. The serotonergic component of tramadol can contribute to a higher risk of nausea and vomiting.
Signaling Pathways
The following diagram illustrates the distinct signaling pathways of Tapentadol, highlighting its dual action, in contrast to the primary pathway of traditional opioids.
References
- 1. The adverse effects of morphine: a prospective survey of common symptoms during repeated dosing for chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid-induced nausea and vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. bmj.com [bmj.com]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Quantification of Tapentadol
For researchers, scientists, and drug development professionals, the accurate quantification of Tapentadol, a potent analgesic, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation and comparison of four commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This objective overview, supported by experimental data, will assist in selecting the most appropriate method for your specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for Tapentadol quantification is a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance parameters of the four major techniques based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | UV-Visible Spectrophotometry |
| Linearity Range | 100 - 1000 ng/mL[1] | 0.121 - 35.637 ng/mL[2] | 700 - 1400 ng/spot[3] | 20 - 100 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99 | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.121 ng/mL | 189.94 ng/spot | 4.243 µg/mL |
| Accuracy (% Recovery) | ~85.20% | 97.34% - 103.74% | 99.56% - 100.6% | ~101.3% |
| Precision (%RSD) | < 2% | < 11.38% | < 2% | < 2% |
| Specificity | High | Very High | Moderate to High | Low to Moderate |
| Throughput | Moderate | High | High | High |
| Cost | Moderate | High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control of Tapentadol in pharmaceutical dosage forms.
-
Instrumentation: An Agilent 1120 series HPLC system or equivalent, equipped with a degasser, binary gradient pump, and UV detector.
-
Column: Chromasil C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water in a 60:40 v/v ratio. The mobile phase should be filtered through a 0.22 µm nylon membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of Tapentadol hydrochloride is prepared by dissolving 10 mg of the drug in 100 mL of HPLC grade methanol to achieve a concentration of 100 µg/mL. Working standard solutions are prepared by diluting the stock solution with methanol to concentrations ranging from 1 to 10 µg/mL.
-
Sample Preparation (from plasma): To 1 mL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex the mixture for 2 minutes and then centrifuge at 3000 RPM for 10 minutes. The supernatant is collected for HPLC analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method, making it ideal for the quantification of Tapentadol in biological matrices where low concentrations are expected.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (e.g., MDS-Sciex API-4000) with an electrospray ionization (ESI) source.
-
Column: Luna-C18 column (5 μ, 100 mm × 4.6 mm).
-
Mobile Phase: A gradient or isocratic mixture of 2 mM ammonium acetate buffer (pH 3.6) and acetonitrile. A common ratio is 10:90 v/v.
-
Flow Rate: 0.7 mL/min.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: For Tapentadol, the transition is m/z 222.2 → 177.1. For an internal standard like Tapentadol-d3, the transition is m/z 228.2 → 183.1.
-
Sample Preparation (from plasma): Solid-phase extraction is typically used. Plasma samples are loaded onto an SPE cartridge, which is then washed with 20% methanol. The analyte is eluted with acetonitrile. The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the analysis of Tapentadol in bulk drug and formulations.
-
Instrumentation: HPTLC system including a sample applicator (e.g., Camag Linomat V), developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (10 cm x 10 cm).
-
Mobile Phase: A mixture of butanol, water, and glacial acetic acid in a 6:2:2 (v/v/v) ratio.
-
Application: Samples are applied as bands of 6 mm width.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.
-
Standard and Sample Preparation: A standard stock solution of Tapentadol is prepared. For tablet analysis, a powder equivalent to 50 mg of Tapentadol is dissolved in 50 mL of water, sonicated, and filtered. The filtrate is then diluted to an appropriate concentration.
UV-Visible Spectrophotometry
This is the simplest and most accessible method, suitable for the quantification of Tapentadol in bulk drug and simple formulations.
-
Instrumentation: A UV-Visible spectrophotometer (e.g., Jasco UV 630) with 1 cm quartz cells.
-
Solvent: Methanol is commonly used as the solvent.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for Tapentadol is approximately 275 nm.
-
Standard Solution Preparation: A stock solution of 100 µg/mL Tapentadol hydrochloride is prepared in methanol. This is further diluted to prepare a series of standard solutions with concentrations ranging from 20-100 µg/mL.
-
Procedure: The absorbance of the standard and sample solutions is measured at 275 nm against a methanol blank. A calibration curve is constructed by plotting absorbance versus concentration of the standard solutions.
Cross-Validation Workflow
A robust cross-validation of analytical methods is essential to ensure consistency and reliability of results across different techniques. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods for Tapentadol quantification.
References
Tapentadol versus selective μ-opioid agonists: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physiological profiles of tapentadol and selective μ-opioid (MOR) agonists, such as morphine and oxycodone. The information presented is supported by preclinical and clinical data to assist in research and development.
Overview and Mechanism of Action
Selective μ-opioid agonists have been the cornerstone of moderate to severe pain management for decades. Their primary mechanism involves the activation of μ-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system (CNS). This activation leads to a cascade of intracellular events, resulting in hyperpolarization of neurons and reduced transmission of nociceptive signals.
Tapentadol represents a distinct class of centrally-acting analgesics, characterized by a dual mechanism of action within a single molecule.[1][2] It functions as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor (NRI).[3][4][5] This unique combination allows tapentadol to modulate pain through two synergistic pathways: the MOR pathway, which is crucial for managing acute nociceptive pain, and the noradrenergic pathway, which plays a significant role in attenuating chronic and neuropathic pain. The synergistic interaction between these two mechanisms allows for strong analgesic effects with a moderate level of activity at each target site.
Signaling Pathway Diagrams
The distinct signaling mechanisms are illustrated below.
Caption: Signaling pathway for selective μ-opioid agonists.
Caption: Dual mechanism signaling pathway for tapentadol.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies, comparing tapentadol with selective MOR agonists.
Table 1: Receptor Binding Affinity & Potency
This table presents the inhibition constants (Kᵢ) for the μ-opioid receptor (MOR) and the norepinephrine transporter (NET), along with functional potency (EC₅₀). Lower values indicate higher affinity or potency.
| Compound | Receptor/Transporter | Species | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| Tapentadol | Human MOR | Human | 160 | - | |
| Rat MOR | Rat | 96 | 1800 | ||
| Rat NET | Rat | - | 2300 | ||
| Morphine | Rat MOR | Rat | 2.2 | 22 | |
| Oxycodone | Human MOR | Human | 18 | - |
Note: Kᵢ values can vary based on experimental conditions (e.g., radioligand used, tissue preparation). EC₅₀ values represent functional potency in specific assays (e.g., GTPγS binding or K+ current modulation).
Table 2: Preclinical Analgesic Efficacy (Animal Models)
This table shows the median effective dose (ED₅₀) required to produce a significant analgesic effect in standard rodent pain models. Lower values indicate greater analgesic potency.
| Compound | Pain Model (Species) | Route | ED₅₀ (mg/kg) | Reference(s) |
| Tapentadol | Tail Flick (Rat) | i.v. | 3.3 | |
| Morphine | Tail Flick (Rat) | i.v. | 1.4 - 1.8 | |
| Hot Plate (Rat) | s.c. / i.v. | 2.6 - 8.4 | ||
| Oxycodone | Hot Plate / Tail Flick (Rat) | s.c. | Potency is generally comparable to or slightly less than morphine for systemic analgesia, but it is significantly less potent upon direct spinal administration. |
Table 3: Clinical Comparison of Common Adverse Events
This table summarizes findings from clinical trials comparing immediate-release (IR) tapentadol with IR oxycodone, focusing on gastrointestinal side effects.
| Adverse Event | Tapentadol IR (50 & 75 mg) | Oxycodone HCl IR (10 mg) | Key Finding | Reference(s) |
| Nausea/Vomiting | Significantly Lower Incidence | Higher Incidence | Odds Ratio vs. Oxycodone: 0.21 - 0.32 | |
| Constipation | Significantly Lower Incidence | Higher Incidence | Odds Ratio vs. Oxycodone: 0.13 - 0.20 | |
| Overall GI Tolerability | Improved | Less Favorable | Tapentadol demonstrates a significantly better gastrointestinal side-effect profile at equianalgesic doses. | |
| Analgesic Efficacy | Non-inferior | - | Tapentadol provides pain relief comparable to that of oxycodone for moderate to severe acute pain. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these analgesics are provided below.
Protocol: Opioid Receptor Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the μ-opioid receptor.
Objective: To calculate the inhibition constant (Kᵢ) of a test compound for the μ-opioid receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 cells).
-
Radioligand: [³H]DAMGO, a high-affinity peptide agonist for the MOR.
-
Test Compounds: Tapentadol, Morphine, Oxycodone.
-
Non-specific Binding Control: Naloxone (a high-affinity, non-selective opioid antagonist).
-
Buffers: Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Equipment: 96-well plates, glass fiber filters, cell harvester, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL membrane suspension + 50 µL [³H]DAMGO (at a concentration near its Kₔ) + 50 µL binding buffer.
-
Non-specific Binding (NSB): 50 µL membrane suspension + 50 µL [³H]DAMGO + 50 µL of 10 µM Naloxone.
-
Competition: 50 µL membrane suspension + 50 µL [³H]DAMGO + 50 µL of each test compound dilution.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Experimental workflow for a competition binding assay.
Protocol: Hot Plate Analgesia Test
This protocol assesses the analgesic efficacy of a compound by measuring the reaction time of an animal to a thermal stimulus. It primarily evaluates supraspinally mediated analgesia.
Objective: To determine the median effective dose (ED₅₀) of an analgesic in a thermal pain model.
Materials:
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Apparatus: Commercial hot plate analgesiometer with an adjustable, stable surface temperature and a transparent restraining cylinder.
-
Test Compounds: Tapentadol, Morphine, Oxycodone, or vehicle control (e.g., saline).
-
Equipment: Syringes for injection (appropriate for the chosen route, e.g., intravenous), stopwatch.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate surface temperature to a constant, non-injurious level (e.g., 52-55°C).
-
Baseline Latency:
-
Gently place each rat individually onto the hot plate within the restraining cylinder and immediately start the stopwatch.
-
Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) from placement until the first definitive nocifensive response.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
Animals with extreme baseline latencies (too short or too long) should be excluded.
-
-
Drug Administration: Administer the test compound or vehicle via the chosen route (e.g., intravenously). Group animals to receive different doses to establish a dose-response curve.
-
Post-Treatment Testing: At a predetermined time post-administration (e.g., 15, 30, 60 minutes, corresponding to peak drug effect), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
-
Determine the peak effect for each dose.
-
Plot the peak %MPE against the log dose of the compound.
-
Calculate the ED₅₀ value (the dose that produces 50% of the maximum effect) using linear regression or a non-linear curve fit.
-
Caption: Experimental workflow for the hot plate analgesia test.
Protocol: Whole-Body Plethysmography for Respiratory Assessment
This protocol provides a non-invasive method to assess opioid-induced respiratory depression in conscious, unrestrained mice by measuring changes in respiratory parameters.
Objective: To quantify the effects of opioids on respiratory rate, tidal volume, and minute volume.
Materials:
-
Subjects: Male CD-1 mice.
-
Apparatus: A single-chamber, whole-body plethysmograph (WBP) system equipped with a pressure transducer, amplifier, and data acquisition software.
-
Test Compounds: Tapentadol, Morphine, or vehicle control.
-
Equipment: Syringes for injection, animal scale.
Procedure:
-
System Calibration: Calibrate the plethysmograph chamber pressure transducer daily by injecting a known volume of air (e.g., 1 mL) into the sealed chamber and adjusting the software settings according to the manufacturer's instructions.
-
Animal Acclimation: Place each mouse individually into the plethysmography chamber and allow it to acclimate for a 20-30 minute period until it is calm and breathing is stable.
-
Baseline Recording: Record the respiratory waveform for a stable period of 5-10 minutes to establish baseline respiratory parameters. The software will calculate:
-
Respiratory Rate (ƒ): Breaths per minute.
-
Tidal Volume (Vₜ): The volume of air inhaled/exhaled per breath.
-
Minute Volume (Vₑ): The total volume of air exhaled per minute (Vₑ = ƒ * Vₜ).
-
-
Drug Administration: Remove the mouse from the chamber and administer the test compound or vehicle.
-
Post-Treatment Recording: Immediately return the mouse to the chamber and record respiratory parameters continuously or at set intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to capture the onset, peak, and duration of any respiratory effects.
-
Data Analysis:
-
For each time point, calculate the percentage change from the individual animal's baseline for ƒ, Vₜ, and Vₑ.
-
Compare the respiratory parameters between drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Identify the nadir (greatest depression) for each parameter and construct dose-response curves to evaluate the potency of respiratory depression.
-
Caption: Workflow for respiratory assessment via plethysmography.
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociception by spinal and systemic oxycodone: why does the route make a difference? In vitro and in vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Tapentadol: Immediate-Release vs. Extended-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of tapentadol immediate-release (IR) and extended-release (ER) formulations, supported by experimental data. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these two formulations.
Executive Summary
Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1] The immediate-release (IR) formulation is designed for rapid onset of action for the management of acute pain, while the extended-release (ER) formulation provides sustained plasma concentrations for the management of chronic pain.[1][2] Pharmacokinetic studies reveal that while both formulations have a similar absolute bioavailability of approximately 32%, their rates of absorption and resulting plasma concentration profiles differ significantly.[3][4] The ER formulation exhibits a delayed time to maximum concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the IR formulation, which is consistent with its prolonged-release characteristics.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for tapentadol IR and ER formulations based on a randomized, open-label, crossover study in healthy subjects under fasted conditions.
| Pharmacokinetic Parameter | Tapentadol Immediate-Release (86 mg) | Tapentadol Extended-Release (86 mg) |
| Cmax (Maximum Plasma Concentration) | 64.2 ng/mL | 22.5 ng/mL |
| Tmax (Time to Cmax) | 1.5 hours | 5.0 hours |
| AUC (Area Under the Curve) | Similar to ER formulation | Similar to IR formulation |
| Terminal Half-Life (t½) | Approximately 4 hours | 4.4 to 5.9 hours |
| Absolute Bioavailability | ~32% | ~32% |
| Mean Residence Time (MRT) | 6.0 hours | 10.6 hours |
Experimental Protocols
The data presented in this guide are primarily derived from randomized, open-label, crossover studies involving healthy adult subjects. A representative experimental design is outlined below.
Study Design: A randomized, two-way crossover study design is typically employed. Participants are randomly assigned to receive a single oral dose of either tapentadol IR or tapentadol ER. Following a washout period of at least 7 to 14 days, subjects are administered the alternate formulation. Studies are generally conducted under fasted conditions, with subjects fasting for at least 10 hours prior to and 2 hours after drug administration.
Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of tapentadol. For the IR formulation, typical sampling times include pre-dose (0 hours) and at 0.33, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 16, 20, 24, 28, and 32 hours post-dose. For the ER formulation, blood samples are often collected at 0, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 28, and 32 hours after administration.
Analytical Method: Serum concentrations of tapentadol and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. These methods offer high sensitivity and specificity for the determination of drug concentrations in biological matrices.
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data. Software such as NONMEM (Nonlinear Mixed Effects Modeling) is often utilized for population pharmacokinetic modeling and analysis.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for tapentadol IR versus ER formulations.
Signaling Pathways
Tapentadol's analgesic effect is mediated through two primary signaling pathways:
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol binds to and activates MORs, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.
-
Norepinephrine Reuptake Inhibition (NRI): Tapentadol also blocks the reuptake of norepinephrine in the synaptic cleft. The increased availability of norepinephrine enhances descending inhibitory pain pathways in the central nervous system, further contributing to analgesia.
The following diagram illustrates these dual mechanisms of action.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Multiple Dose Pharmacokinetics of Tapentadol Oral Solution for the Treatment of Moderate to Severe Acute Pain in Children Aged 2 to <7 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Assessing the impact of Tapentadol on cognitive function versus traditional opioids
A comprehensive review of current experimental data suggests that Tapentadol, a centrally acting analgesic with a dual mechanism of action, may offer a more favorable cognitive safety profile compared to traditional opioids. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to facilitate an objective assessment.
Tapentadol's distinct pharmacological profile, combining μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI), is believed to contribute to its analgesic efficacy with a potentially reduced burden of typical opioid-related side effects, including cognitive impairment.[1][2][3][4] In contrast, traditional opioids, such as morphine and oxycodone, exert their effects primarily through potent MOR agonism.[5] This fundamental difference in mechanism may underlie the observed variations in their impact on cognitive function.
Quantitative Comparison of Cognitive Effects
Clinical and experimental studies have sought to quantify the cognitive effects of Tapentadol in comparison to traditional opioids. The following tables summarize key findings from these studies.
| Cognitive Domain | Tapentadol | Traditional Opioids (e.g., Oxycodone, Tramadol) | Study Reference |
| Psychomotor Function | No significant impairment; some studies suggest driving ability is maintained in most patients on stable doses. | Significant impairment of psychomotor performance observed. | |
| Global Cognition | Did not impair cognitive functions in Parkinson's disease patients; some measures showed improvement. | Opioids can have a negative impact on neurocognition. | |
| Attention & Executive Function | Improvement observed in some cognitive tests of psychomotor speed and pattern recognition. | Long-term use and higher doses are associated with decreased cognitive function, particularly in attention and executive functions. | |
| Memory | No decrement in immediate and delayed verbal memory or spatial memory observed in some patient populations. | Opioid-induced deficits in memory have been reported. |
Table 1: Summary of Comparative Cognitive Effects
| Study Population | Tapentadol Intervention | Comparator | Key Cognitive Outcomes | Reference |
| Healthy Volunteers | 50 mg single dose | Tramadol 50 mg single dose | Both drugs similarly decreased Critical Flicker Fusion Frequency (CFFF), indicating psychomotor impairment. | |
| Parkinson's Disease Patients | Extended-release (ER) formulation | Pre-treatment baseline | No decrement in cognitive performance; improvements in Digit Span, Digit-Symbol Substitution, and FAS tests. | |
| Elderly with Chronic Musculoskeletal Pain | Prolonged-release (PR) formulation | Pre-treatment baseline | No negative effect on Mini-Mental State Examination (MMSE); stable or improved cognitive performance. | |
| Healthy Male Volunteers | 50 mg ER twice daily for 14 days | Oxycodone 10 mg ER and placebo | Tapentadol increased functional connectivity between the left thalamus and precentral cortex, while oxycodone decreased connectivity between the bilateral thalamus and anterior cingulate cortex. |
Table 2: Overview of Key Clinical Studies
Experimental Protocols
The assessment of cognitive function in clinical trials involving opioids utilizes a battery of validated neuropsychological tests. The methodologies from cited studies provide a framework for designing future research.
Example Experimental Protocol for Assessing Cognitive Function:
-
Participant Recruitment: A cohort of patients with chronic pain (e.g., osteoarthritis, low back pain) meeting specific inclusion and exclusion criteria.
-
Baseline Assessment: Prior to treatment initiation, a comprehensive assessment is conducted, including:
-
Pain Intensity: Using a Numerical Rating Scale (NRS).
-
Neuropathic Pain Screening: Using tools like the painDETECT questionnaire.
-
Motor Symptoms (if applicable): Unified Parkinson's Disease Rating Scale (UPDRS) Part III.
-
Cognitive Functions: A battery of tests such as:
-
Mini-Mental Status Examination (MMSE) for global cognition.
-
Corsi's Block-Tapping Test for spatial memory.
-
Digit Span Test for working memory.
-
Digit-Symbol Substitution Test for processing speed.
-
FAS Test (Verbal Fluency).
-
Rey's Auditory Verbal Learning Test for verbal memory.
-
Trail-Making Test A and B for executive function.
-
9-Hole Peg Test for manual dexterity.
-
-
Mood and Quality of Life: Hospital Anxiety and Depression Scale (HADS) and Short Form-12 (SF-12).
-
-
Randomization and Blinding: Participants are randomized to receive either Tapentadol or a traditional opioid (e.g., oxycodone) in a double-blind manner.
-
Treatment and Titration: Medication is administered at a starting dose and titrated to an effective and tolerable level.
-
Follow-up Assessments: The baseline assessments are repeated at predefined intervals (e.g., 3 and 6 months) during treatment.
-
Data Analysis: Statistical analysis is performed to compare changes in cognitive function from baseline between the treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of Tapentadol and traditional opioids, as well as a typical experimental workflow for their cognitive assessment.
Caption: Dual vs. Single Mechanism of Action
Caption: Cognitive Assessment Clinical Trial Workflow
Conclusion
The available evidence suggests that Tapentadol's unique dual mechanism of action may contribute to a different and potentially more favorable cognitive side effect profile compared to traditional opioids. While both classes of drugs provide effective analgesia, the reduced reliance on strong, widespread MOR agonism in Tapentadol may spare cognitive functions to a greater extent. However, it is crucial to note that cognitive effects can be influenced by various factors, including dosage, duration of treatment, and individual patient characteristics. The experimental protocols and comparative data presented in this guide offer a foundation for further research to elucidate the nuanced differences in the cognitive impact of these analgesics and to inform the development of safer pain management strategies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. The Role of Mu-Opioids for Reward and Threat Processing in Humans: Bridging the Gap from Preclinical to Clinical Opioid Drug Studies - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the development of tolerance to Tapentadol and fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the development of tolerance to two centrally acting analgesics, Tapentadol and Fentanyl. While both compounds interact with the µ-opioid receptor (MOR), their distinct pharmacological profiles lead to significant differences in the rate and mechanisms of tolerance development. This analysis is supported by experimental data and detailed methodologies to inform preclinical and clinical research in pain management and drug development.
Executive Summary
Tapentadol, a dual-action analgesic, exhibits a delayed development of tolerance compared to the potent, full MOR agonist, Fentanyl. This difference is primarily attributed to Tapentadol's dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[1][2] This combination allows for a potent analgesic effect with a lower "µ-load," potentially reducing the adaptive changes at the MOR that drive tolerance.[3] Fentanyl, a high-efficacy MOR agonist, rapidly induces profound tolerance through significant receptor desensitization, downregulation, and β-arrestin 2 recruitment.[4][5]
Data Presentation: Quantitative Comparison of Tolerance Development
The following tables summarize quantitative data from preclinical studies, illustrating the differential development of analgesic tolerance to Tapentadol and Fentanyl. It is important to note that direct head-to-head studies comparing Tapentadol and Fentanyl are limited; therefore, the data presented is a synthesis from separate studies.
Table 1: Comparative Analgesic Potency and Efficacy
| Parameter | Tapentadol | Fentanyl | Reference |
| Binding Affinity (Ki) at µ-opioid receptor | ~180 nM (human recombinant) | ~1 nM (human recombinant) | |
| Intrinsic Efficacy (relative to DAMGO) | 0.05 ± 0.01 | High (τ = 58) | |
| Analgesic Potency (ED50, tail-flick, rats) | 11.8 mg/kg (i.p.) | ~0.02 mg/kg (s.c.) |
Table 2: Time Course of Analgesic Tolerance Development in Rodent Models
Note: This table compares data from separate studies. Direct comparative studies are limited.
| Drug | Species | Dosing Regimen | Time to Tolerance Development | Magnitude of Tolerance (Fold-increase in ED50) | Reference |
| Tapentadol | Mice | 6.81 mg/kg, continuous treatment | Day 23 | Not specified | |
| Morphine (for comparison) | Mice | 6.81 mg/kg, continuous treatment | Day 10 | Not specified | |
| Fentanyl | Mice | 1, 2, or 4 mg/kg/day infusion for 7 days | Within 7 days | Up to ~6-fold increase in morphine ED50 (cross-tolerance) | |
| Fentanyl | Mice | 0.8 mg/kg twice daily for 5 days | Subtle tolerance observed on day 6 | Not robustly induced in this study |
Mechanistic Differences in Tolerance Development
The development of tolerance to opioids is a complex process involving multiple cellular and molecular adaptations. The key differences between Tapentadol and Fentanyl are rooted in their distinct interactions with the MOR and downstream signaling pathways.
Fentanyl: As a high-efficacy MOR agonist, fentanyl strongly activates G-protein signaling, leading to analgesia. However, it also robustly recruits β-arrestin 2. Chronic activation by fentanyl leads to:
-
Receptor Desensitization: G-protein coupled receptor kinases (GRKs) phosphorylate the activated MOR, facilitating the binding of β-arrestin 2. This uncouples the receptor from its G-protein, diminishing the signaling cascade.
-
Receptor Internalization and Downregulation: β-arrestin 2 binding promotes the internalization of MORs from the cell surface, leading to a reduction in the number of available receptors (downregulation). This is a key mechanism underlying the profound tolerance seen with high-efficacy opioids.
Tapentadol: Tapentadol's dual mechanism contributes to a different tolerance profile:
-
Lower Intrinsic Efficacy at MOR: Tapentadol is a low-efficacy agonist at the MOR compared to fentanyl. This means that for a given level of receptor occupancy, it produces a submaximal receptor response. This lower intrinsic activity may lead to less profound receptor desensitization and downregulation.
-
Norepinephrine Reuptake Inhibition (NRI): The NRI component of Tapentadol's action contributes significantly to its analgesic effect by enhancing descending inhibitory pain pathways. This non-opioid mechanism is not subject to the same tolerance-inducing pathways as MOR agonism, thus providing a more sustained analgesic effect. The synergistic action of MOR agonism and NRI allows for effective analgesia with a lower degree of MOR activation, thereby reducing the "µ-load" and the development of tolerance.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the actions of Fentanyl and Tapentadol and the experimental workflow for assessing tolerance.
Caption: Fentanyl's signaling pathway leading to tolerance.
Caption: Tapentadol's dual mechanism and its impact on tolerance.
Caption: Workflow for in vivo analgesic tolerance studies.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are representative of standard practices in the field for assessing opioid tolerance.
In Vivo Assessment of Analgesic Tolerance in Rodents
This protocol is adapted from studies investigating opioid tolerance and is applicable for both Tapentadol and Fentanyl with appropriate dose adjustments.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Induction of Tolerance:
-
Fentanyl: Continuous infusion via subcutaneously implanted osmotic mini-pumps at doses ranging from 1-4 mg/kg/day for 7 days. Alternatively, intermittent subcutaneous injections (e.g., 0.8 mg/kg twice daily for 5 days) can be used.
-
Tapentadol: Due to its different pharmacokinetic profile, tolerance induction may require longer administration, for example, continuous treatment for over 20 days. Dosing should be based on achieving an initial analgesic effect.
-
-
Assessment of Analgesic Effect (Nociceptive Tests):
-
Hot Plate Test: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 45-60 seconds) is used to prevent tissue damage.
-
Tail-Flick Test: A focused beam of radiant heat is applied to the ventral surface of the tail, and the latency to flick the tail away from the heat source is measured. A cut-off time is also employed.
-
-
Experimental Procedure:
-
Baseline Measurement: Before drug administration, baseline nociceptive thresholds are determined for each animal using the hot plate or tail-flick test.
-
Chronic Drug Administration: Animals are treated with Fentanyl or Tapentadol according to the chosen tolerance induction protocol. A control group receives vehicle.
-
Tolerance Assessment: At the end of the chronic treatment period, a dose-response curve for the analgesic effect of the respective drug is generated. This is done by administering increasing doses of the drug and measuring the nociceptive response at each dose.
-
Data Analysis: The dose-response curves before and after chronic treatment are compared. The ED50 (the dose that produces 50% of the maximum possible effect) is calculated for both conditions. A significant rightward shift in the dose-response curve and an increase in the ED50 value indicate the development of tolerance.
-
In Vitro µ-Opioid Receptor Desensitization and β-Arrestin 2 Recruitment Assays
These assays are crucial for understanding the molecular mechanisms of tolerance.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are commonly used.
-
β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay):
-
Cells are engineered to express a β-arrestin fusion protein and a MOR tagged with a complementary enzyme fragment.
-
Cells are plated in microplates and incubated.
-
The cells are then treated with varying concentrations of Tapentadol or Fentanyl.
-
Upon agonist binding and receptor phosphorylation, the β-arrestin fusion protein is recruited to the MOR, bringing the enzyme fragments together to form an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin 2 recruitment.
-
-
Receptor Desensitization Assay (e.g., cAMP accumulation assay):
-
Cells expressing the MOR are pre-treated with either vehicle or a high concentration of Tapentadol or Fentanyl for a defined period (e.g., 30 minutes to several hours) to induce desensitization.
-
The cells are then washed to remove the pre-treating agonist.
-
A dose-response curve to the same agonist is then generated in the presence of forskolin (an adenylyl cyclase activator).
-
The inhibition of forskolin-stimulated cAMP accumulation is measured.
-
A rightward and/or downward shift in the agonist dose-response curve after pre-treatment indicates receptor desensitization.
-
Conclusion
The development of tolerance to Tapentadol is demonstrably slower and potentially less pronounced than that to Fentanyl. This is a direct consequence of Tapentadol's unique dual mechanism of action, which combines moderate MOR agonism with NRI, and its lower intrinsic efficacy at the MOR. In contrast, Fentanyl's high efficacy at the MOR leads to rapid and significant tolerance through established mechanisms of receptor desensitization and downregulation. These findings have important implications for the clinical use of these analgesics in the management of chronic pain and for the strategic development of novel analgesics with improved long-term efficacy and safety profiles. Future head-to-head preclinical and clinical studies are warranted to further quantify the comparative tolerance liability of Tapentadol and Fentanyl.
References
- 1. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ww2.uthscsa.edu [ww2.uthscsa.edu]
Safety Operating Guide
Proper Disposal of Tipindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Tipindole, a research chemical. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established best practices for the disposal of hazardous laboratory chemicals, particularly those containing indole moieties.
Crucial Note: The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier for detailed and substance-specific information crucial for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE).
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Classification :
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[1][3]
-
Liquid Waste : If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix it with other solvent waste streams unless explicitly approved by your EHS department.[1]
-
-
Container Labeling :
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant" - as determined from the SDS)
-
Your name, department, and contact information
-
-
-
Storage of Chemical Waste :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow their specific procedures for waste pickup requests.
-
Do not accumulate large quantities of chemical waste in the laboratory.
-
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The recommended protocol is the general procedure for chemical waste disposal outlined above.
Logical Workflow for this compound Disposal
Caption: A logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tipindole
Essential Safety and Handling Guide for Tipindole
Disclaimer: The information provided herein is for guidance purposes for qualified researchers and scientists. A comprehensive, site-specific risk assessment must be conducted before handling any chemical. All laboratory activities should be performed in compliance with institutional and national safety regulations.
Initial research indicates that the identifier "this compound" is associated with CAS Number 7489-66-9. However, this CAS number is also assigned to the well-documented synthetic opioid, Tapentadol[1][2][3][4]. The chemical structures and formulas associated with "this compound" and "Tapentadol" in various databases are inconsistent. Given this ambiguity, this guide will provide a two-pronged approach to ensure user safety:
-
General Protocol for Novel/Uncharacterized Compounds: This section provides a conservative framework for handling this compound as if it were a novel compound with unknown toxicity. This is the recommended primary approach.
-
Specific Protocol for Tapentadol: This section provides handling information based on the known hazards of Tapentadol, a potent synthetic opioid.
Part 1: General Protocol for Handling Novel or Uncharacterized Compounds
When the hazards of a substance are not well-defined, a conservative approach is mandatory to ensure personnel safety. The following procedures should be implemented when handling this compound as a compound of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Engineering controls should be the primary method of exposure control. This includes the use of a certified chemical fume hood or a powder containment hood.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Thicker, chemical-resistant gloves (e.g., neoprene over nitrile) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Fully buttoned lab coat | Disposable, chemical-resistant gown or suit |
| Respiratory | Not required if handled in a fume hood | A NIOSH-approved respirator with P100 filters may be necessary if there is a risk of aerosolization outside of a containment device. |
Operational Plan for Handling Potent Powders
1. Preparation and Pre-Weighing:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) before retrieving the compound.
-
Ensure a chemical waste container is readily accessible.
2. Weighing the Compound:
-
Perform all manipulations within the fume hood.
-
Use a microbalance with a draft shield.
-
To minimize static, use anti-static weigh boats or an ionizer.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a dedicated, clean spatula to transfer the powder.
-
Close the primary container immediately after dispensing.
3. Dissolution:
-
Add solvent to the vial containing the weighed powder slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
4. Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Wet the absorbent material with a suitable solvent (e.g., isopropanol, water) to prevent dust generation.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill or Spill Outside Containment:
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow institutional emergency response procedures.
-
5. Disposal Plan:
-
All solid waste (gloves, weigh paper, contaminated bench paper) must be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not dispose of this material down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Part 2: Specific Protocol for Handling Tapentadol (CAS 7489-66-9)
Tapentadol is a potent, centrally-acting synthetic opioid analgesic[5]. It is classified as a Schedule II controlled substance in the United States, indicating a high potential for abuse and dependence. The primary hazards are acute toxicity if swallowed, potential for respiratory depression, and suspected reproductive toxicity.
Quantitative Data and Hazard Summary for Tapentadol
| Parameter | Data | Source Citation |
| Molecular Formula | C₁₄H₂₃NO | |
| CAS Number | 175591-23-8 | |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritationH361: Suspected of damaging fertility or the unborn child | |
| Signal Word | Warning | |
| Pharmacology | μ-opioid receptor agonist and norepinephrine reuptake inhibitor | |
| Legal Status (US) | DEA Schedule II Controlled Substance |
Personal Protective Equipment (PPE) for Tapentadol
Given its opioid nature and associated hazards, the following PPE is mandatory:
-
Hand Protection: Double nitrile gloves.
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A fully-fastened lab coat.
-
Respiratory Protection: All handling of powdered Tapentadol must be performed in a certified chemical fume hood to prevent inhalation.
Operational and Disposal Plans for Tapentadol
The operational and disposal plans outlined in Part 1 for potent powders are fully applicable to Tapentadol. Extra diligence is required due to its status as a controlled substance. All usage must be meticulously documented according to institutional and regulatory requirements.
Risk Assessment and PPE Selection Workflow
The following diagram illustrates a logical workflow for assessing chemical risks and selecting appropriate personal protective equipment, applicable to both unknown substances and known potent compounds like Tapentadol.
Caption: Workflow for chemical risk assessment and PPE selection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
